4,4-Dimethylpiperidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,4-dimethylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7(2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQCRVHZMQHQOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191958 | |
| Record name | 4,4-Dimethylpiperidinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38646-68-3 | |
| Record name | Piperidine, 4,4-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38646-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethylpiperidinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038646683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Dimethylpiperidinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethylpiperidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,4-Dimethylpiperidine Hydrochloride from 3,3-Dimethylglutarimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,4-dimethylpiperidine hydrochloride, commencing from the starting material 3,3-dimethylglutarimide. The primary transformation involves the reduction of the cyclic imide to the corresponding piperidine, followed by conversion to its hydrochloride salt. This document outlines the detailed experimental protocol for this two-step synthesis, presents quantitative data in a structured format, and includes a visual representation of the reaction pathway.
Reaction Overview
The synthesis is a two-step process:
-
Reduction of 3,3-Dimethylglutarimide: The cyclic imide, 3,3-dimethylglutarimide, is reduced to 4,4-dimethylpiperidine. This transformation is effectively achieved using a powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄), in an anhydrous solvent.[1] The mechanism involves the nucleophilic addition of hydride ions to the carbonyl groups of the imide, leading to the formation of an intermediate which subsequently eliminates the carbonyl oxygen atoms to yield the amine.[2]
-
Formation of the Hydrochloride Salt: The resulting 4,4-dimethylpiperidine, which is a free base, is then converted to its more stable and handleable hydrochloride salt. This is typically accomplished by treating the amine with anhydrous hydrogen chloride gas in an appropriate solvent.[3]
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound from 3,3-dimethylglutarimide, based on a literature procedure.[3]
| Parameter | Value | Notes |
| Starting Material | 3,3-Dimethylglutarimide (3.0 g) | Molar equivalent: 21 mmol |
| Reducing Agent | Lithium Aluminum Hydride (2.5 g) | Molar equivalent: 64 mmol (approx. 3 equivalents) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | 20 mL for dissolving the starting material, 40 mL for the LAH slurry |
| Reaction Temperature | 0 °C to Reflux | Initial addition at 0 °C, followed by heating to reflux |
| Reaction Time | 3 hours at reflux | |
| Final Product | This compound | |
| Yield | 2.68 g (85%) | Overall yield for the two-step synthesis |
| Product Analysis | Mass Spectrometry (APCI+) | m/z 114.1 (for the free base) |
Experimental Protocols
Step 1: Reduction of 3,3-Dimethylglutarimide to 4,4-Dimethylpiperidine
This procedure details the reduction of the cyclic imide using Lithium Aluminum Hydride.[3]
Materials:
-
3,3-Dimethylglutarimide
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water
Equipment:
-
500 mL round-bottom flask
-
Condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle/oil bath
-
Ice bath
-
Filtration apparatus
-
Separatory funnel
-
Inert atmosphere setup (e.g., Argon or Nitrogen line)
Procedure:
-
Under an inert atmosphere (Argon), add solid Lithium Aluminum Hydride (2.5 g, 64 mmol) to a 500 mL round-bottom flask.
-
Slowly add 40 mL of anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate beaker, dissolve 3,3-dimethylglutarimide (3.0 g, 21 mmol) in 20 mL of anhydrous THF.
-
Slowly add the solution of 3,3-dimethylglutarimide to the cooled LiAlH₄ suspension via a dropping funnel. Gas evolution will be observed during this addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Fit the flask with a condenser and heat the mixture to reflux using an oil bath for 3 hours.
-
After the reflux period, cool the reaction mixture to room temperature and then place the flask in a cold-water bath.
-
Work-up: Cautiously and sequentially add the following dropwise to the stirred reaction mixture:
-
2.5 mL of water
-
2.5 mL of 15% aqueous sodium hydroxide solution
-
7.5 mL of water This will produce a thick suspension.
-
-
Add 150 mL of anhydrous diethyl ether to the suspension and stir vigorously.
-
Filter the solid aluminum salts and wash the filter cake with additional diethyl ether.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent. The resulting solution contains the 4,4-dimethylpiperidine free base.
Step 2: Synthesis of this compound
This procedure describes the conversion of the free base to its hydrochloride salt.[3]
Materials:
-
Solution of 4,4-dimethylpiperidine in diethyl ether (from Step 1)
-
Anhydrous Hydrogen Chloride (HCl) gas
Equipment:
-
Reaction flask from the previous step
-
Gas dispersion tube
-
Ice bath
-
Filtration apparatus
Procedure:
-
Cool the ethereal solution of 4,4-dimethylpiperidine in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution for approximately 30 seconds. A thick white precipitate will form.
-
Collect the solid precipitate by filtration.
-
Wash the solid with a small amount of cold diethyl ether and dry it under vacuum to obtain this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 4,4-Dimethylpiperidine Hydrochloride
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the physicochemical properties of 4,4-Dimethylpiperidine hydrochloride. The information herein is intended to support research and development activities by providing key data on its chemical and physical characteristics, along with detailed experimental protocols for its synthesis and analysis.
Physicochemical Properties
This compound is a white to off-white solid organic compound. It is the hydrochloride salt of the secondary amine 4,4-dimethylpiperidine. As a salt, it is expected to have good solubility in polar solvents such as water. The majority of the existing literature focuses on its role as a synthetic intermediate rather than its biological activity.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 38646-68-3 | [2] |
| Molecular Formula | C₇H₁₆ClN | [3] |
| Molecular Weight | 149.66 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 227-228 °C | [4] |
| pKa (Conjugate Acid) | Not experimentally determined. | |
| Solubility | Expected to be soluble in water. |
Table 2: Physicochemical Properties of the Free Base (4,4-Dimethylpiperidine)
| Property | Value | Reference(s) |
| CAS Number | 4045-30-1 | [5] |
| Molecular Formula | C₇H₁₅N | [5] |
| Molecular Weight | 113.20 g/mol | [5] |
| Boiling Point | 181.3 °C at 760 mmHg | |
| Solubility | Moderately soluble in water, soluble in organic solvents. | [6] |
Spectroscopic Data Analysis
Spectroscopic analysis is crucial for the structural confirmation of this compound. Below is an analysis of the expected spectral data.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O) is expected to show three main signals:
-
A singlet for the six protons of the two methyl groups at the C4 position.
-
A multiplet for the four protons on the carbons adjacent to the nitrogen atom (C2 and C6).
-
A multiplet for the four protons on the carbons at the C3 and C5 positions.
-
A broad singlet for the two protons on the nitrogen atom, which may exchange with the solvent.
-
-
¹³C NMR: The carbon-13 NMR spectrum is expected to display four distinct signals corresponding to the different carbon environments in the molecule[4]:
-
A signal for the quaternary carbon at the C4 position.
-
A signal for the two equivalent methyl carbons attached to C4.
-
A signal for the two equivalent carbons adjacent to the nitrogen (C2 and C6).
-
A signal for the two equivalent carbons at the C3 and C5 positions.
-
2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound, as a secondary amine salt, will exhibit characteristic absorption bands. The key expected peaks include:
-
N-H Stretching: A broad and strong absorption band in the region of 3000-2700 cm⁻¹, which is characteristic of the N-H₂⁺ stretching vibration in secondary amine salts[7].
-
C-H Stretching: Bands in the 2960-2850 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
-
N-H Bending: A band in the 1620-1560 cm⁻¹ region due to the N-H₂⁺ deformation vibration[8].
2.3. Mass Spectrometry (MS)
Mass spectrometry of this compound would typically be performed on the free base, 4,4-Dimethylpiperidine, after deprotonation. The electron ionization (EI) mass spectrum would likely show the following features:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the free base (m/z = 113). Due to the nitrogen rule, this will be an odd number.
-
Alpha-Cleavage: The most dominant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the loss of an alkyl radical adjacent to the nitrogen atom. This would result in a prominent fragment ion.
Experimental Protocols
Detailed methodologies for the synthesis and key analytical experiments are provided below.
3.1. Synthesis of this compound
This protocol describes a representative synthesis via the reduction of 3,3-dimethylglutarimide.
-
Step 1: Reduction of 3,3-Dimethylglutarimide
-
Under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3,3-dimethylglutarimide in anhydrous THF to the cooled suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the sequential and careful addition of water, followed by an aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude 4,4-dimethylpiperidine.
-
-
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude 4,4-dimethylpiperidine in a suitable solvent such as diethyl ether.
-
Cool the solution in an ice bath.
-
Bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a non-polar solvent, until precipitation of the white solid is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
-
3.2. Determination of pKa by Potentiometric Titration
This protocol outlines a general method for determining the pKa of a piperidine derivative.
-
Prepare a standard aqueous solution of this compound of known concentration.
-
Calibrate a pH meter using standard buffer solutions.
-
Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the amine hydrochloride has been neutralized.
3.3. Protocol for Acquiring an FTIR Spectrum of a Solid Sample (KBr Pellet Method)
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
3.4. Protocol for Acquiring an NMR Spectrum
-
Accurately weigh 5-25 mg of this compound for a ¹H NMR spectrum or 50-100 mg for a ¹³C NMR spectrum[4].
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a small vial.
-
If there are any solid particles, filter the solution through a pipette with a cotton plug into a clean NMR tube.
-
Ensure the sample height in the NMR tube is appropriate for the spectrometer.
-
Cap the NMR tube and place it in the NMR spectrometer to acquire the spectrum.
Mandatory Visualizations
4.1. Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
4.2. Experimental Workflow for pKa Determination
The diagram below outlines the key steps in determining the pKa value via potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 4,4-Dimethylpiperidine | C7H15N | CID 138100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]
4,4-Dimethylpiperidine hydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4-Dimethylpiperidine hydrochloride, a key building block in synthetic chemistry. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications in the synthesis of more complex molecules. Furthermore, it outlines safety and handling procedures and presents a hypothetical signaling pathway to illustrate the potential biological relevance of its derivatives.
Core Compound Information
This compound is a white to off-white solid organic compound. It is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The presence of two methyl groups on the fourth carbon atom of the piperidine ring provides steric bulk, which can influence the chemical reactivity and biological activity of its derivatives.
Chemical and Physical Properties
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 38646-68-3 |
| Molecular Formula | C₇H₁₆ClN |
| Molecular Weight | 149.66 g/mol |
| Melting Point | 227-228 °C |
| Boiling Point | 181.3 °C at 760 mmHg |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
Synthesis of this compound
This section provides a detailed experimental protocol for the synthesis of this compound from 3,3-dimethylglutarimide.
Experimental Protocol: Synthesis from 3,3-Dimethylglutarimide
Materials:
-
3,3-dimethylglutarimide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Anhydrous hydrogen chloride (HCl) gas
-
Argon gas
-
500 mL round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Ice bath
-
Oil bath
-
Filtration apparatus
Procedure:
-
Reduction of 3,3-dimethylglutarimide:
-
Under an argon atmosphere, add 2.5 g (64 mmol) of solid lithium aluminum hydride to a 500 mL round-bottom flask.
-
Slowly add 40 mL of anhydrous tetrahydrofuran to the flask.
-
Cool the resulting suspension to 0 °C using an ice bath.
-
Slowly add a solution of 3.0 g (21 mmol) of 3,3-dimethylglutarimide dissolved in 20 mL of anhydrous tetrahydrofuran. Gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Fit the flask with a condenser and heat the mixture to reflux in an oil bath for 3 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and then place the flask in a cold water bath.
-
Slowly and sequentially add 2.5 mL of water, 2.5 mL of 15% aqueous sodium hydroxide solution, and 7.5 mL of water to the reaction mixture. A thick suspension will form.
-
Add 150 mL of anhydrous ether and stir the mixture.
-
Filter the mixture to remove the solid inorganic salts.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Salt Formation:
-
Cool the ethereal solution in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution for approximately 30 seconds. A thick white precipitate of this compound will form.
-
Collect the solid product by filtration.
-
Synthesis Workflow
Applications in Organic Synthesis
This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its secondary amine, once deprotonated, is a potent nucleophile.
Experimental Protocol: Synthesis of 4-(4,4-dimethylpiperidin-1-yl)benzonitrile
This protocol describes a nucleophilic aromatic substitution reaction where the deprotonated 4,4-dimethylpiperidine displaces a fluorine atom from 4-fluorobenzonitrile.
Materials:
-
This compound
-
4-Fluorobenzonitrile
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
Deprotonation and Reaction:
-
In a round-bottom flask, combine this compound (1.0 eq), 4-fluorobenzonitrile (1.0 eq), and potassium carbonate (2.5 eq) in dimethyl sulfoxide. The potassium carbonate acts as a base to deprotonate the piperidinium hydrochloride to the free amine in situ.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
-
Work-up and Isolation:
-
After cooling to room temperature, add 50 mL of water to the reaction mixture.
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with water to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as methanol, to obtain pure 4-(4,4-dimethylpiperidin-1-yl)benzonitrile.
-
Reaction Workflow
Potential Biological Significance
While this compound itself is primarily a synthetic intermediate, its derivatives, which incorporate the 4,4-dimethylpiperidine scaffold, have potential biological activities. The piperidine moiety is a common feature in many biologically active compounds. For instance, derivatives of piperidine have been investigated as ligands for various receptors, including opioid and sigma receptors.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for a G-protein coupled receptor (GPCR), a common target for piperidine-based drugs. This is a generalized representation and not specific to a known interaction of a 4,4-dimethylpiperidine derivative.
Safety and Handling
This compound should be handled with care in a well-ventilated area. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis. Its straightforward synthesis and its utility as a nucleophilic building block make it an important intermediate for the preparation of a wide range of more complex molecules with potential applications in drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe use in a research and development setting.
An In-Depth Technical Guide to the Spectral Data of 4,4-Dimethylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4,4-Dimethylpiperidine hydrochloride (CAS Number: 38646-68-3), a key building block in pharmaceutical synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to its molecular structure.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound displays distinct signals for the methyl and piperidine ring protons. The protonation of the nitrogen atom leads to a downfield shift of the adjacent methylene protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.1 | Triplet | 4H | Protons on C2 and C6 (adjacent to N) |
| ~1.6 | Triplet | 4H | Protons on C3 and C5 |
| ~1.0 | Singlet | 6H | Protons of the two methyl groups at C4 |
| Variable | Broad Singlet | 2H | Protons on the nitrogen atom (N-H) |
Note: The chemical shift of the N-H protons can be variable and may exchange with deuterated solvents like D₂O, leading to its disappearance from the spectrum.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~48.5 | C2, C6 |
| ~38.0 | C3, C5 |
| ~30.0 | C4 |
| ~26.0 | Methyl Carbons |
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆) in an NMR tube.
Instrumentation: The spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. For the data presented, a Varian CFT-20 spectrometer was referenced.[1]
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used to acquire the spectrum. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon atom. The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
NMR Experimental Workflow
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
IR Spectral Data
The IR spectrum of this compound shows characteristic absorptions for the amine salt and the alkyl groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800-3000 | Strong, Broad | N-H stretching (amine salt) |
| 2960-2850 | Strong | C-H stretching (alkyl) |
| 1580-1650 | Medium | N-H bending |
| 1470-1450 | Medium | C-H bending (CH₂) |
| 1380-1365 | Medium | C-H bending (CH₃) |
| 1250-1020 | Medium | C-N stretching |
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Approximately 1-2 mg of this compound is finely ground in an agate mortar.
-
Around 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder is added to the mortar.
-
The sample and KBr are thoroughly mixed by grinding until a homogeneous powder is obtained.
-
The mixture is transferred to a pellet die and pressed under high pressure (several tons) to form a thin, transparent pellet.
Instrumentation: An FTIR spectrometer is used to acquire the spectrum.
Data Acquisition:
-
A background spectrum of a pure KBr pellet is recorded.
-
The sample pellet is placed in the spectrometer's sample holder, and the sample spectrum is recorded.
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
FTIR (KBr Pellet) Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Mass Spectral Data
The mass spectrum of this compound is typically obtained after deprotonation to the free base, 4,4-Dimethylpiperidine. The molecular ion of the free base has a mass-to-charge ratio (m/z) of 113.12. Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode often shows the protonated molecule [M+H]⁺.
| m/z | Relative Intensity (%) | Assignment |
| 114.1 | High | [M+H]⁺ of the free base (C₇H₁₅N + H)⁺ |
| 98 | Moderate | Loss of a methyl group (CH₃) |
| 84 | Moderate | Alpha-cleavage with loss of an ethyl group |
| 70 | Moderate | Further fragmentation of the piperidine ring |
Note: The fragmentation pattern can vary depending on the ionization technique and energy.
Experimental Protocol for Mass Spectrometry (APCI)
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
Instrumentation: A mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) source is used. The APCI source is often coupled with a liquid chromatography (LC) system for sample introduction.
Data Acquisition:
-
The sample solution is introduced into the APCI source, where it is vaporized and ionized by a corona discharge.
-
The resulting ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight).
-
The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion (or protonated molecule) and characteristic fragment ions. This information is used to confirm the molecular weight and deduce structural features of the molecule.
Mass Spectrometry (APCI) Experimental Workflow
References
Solubility of 4,4-Dimethylpiperidine hydrochloride in organic solvents
An In-Depth Technical Guide to the Solubility of 4,4-Dimethylpiperidine Hydrochloride in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility characteristics of this compound, a substituted heterocyclic amine salt relevant in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature for this exact compound, this document focuses on providing a robust framework for its experimental determination. It outlines standard methodologies, presents data for analogous compounds to infer likely solubility trends, and provides a visual workflow for systematic solubility assessment. The primary goal is to equip researchers with the necessary protocols to generate reliable and reproducible solubility data in-house.
Introduction to Amine Hydrochloride Solubility
This compound, as a salt of a secondary amine, is an ionic compound. Its solubility is primarily governed by the principle of "like dissolves like." Generally, such salts exhibit higher solubility in polar protic solvents (e.g., water, methanol, ethanol) which can effectively solvate both the cation and the chloride anion through hydrogen bonding and dipole-dipole interactions. Solubility tends to decrease significantly in solvents of lower polarity. Aprotic polar solvents (e.g., DMSO, DMF) may offer moderate solubility, while nonpolar solvents (e.g., hexane, toluene) are expected to be poor solvents for this compound.
Factors influencing solubility include:
-
Solvent Polarity: The dielectric constant and hydrogen bonding capability of the solvent.
-
Temperature: Solubility of solids in liquids typically increases with temperature.
-
pH: For amine salts, the pH of the solution can impact the equilibrium and solubility.
-
Crystalline Form (Polymorphism): Different crystal lattices can exhibit different solubilities.
Solubility Data
As of this review, specific, publicly available quantitative solubility data for this compound across a range of organic solvents is scarce. Therefore, the following table provides solubility data for the parent compound, Piperidine hydrochloride, to serve as a general proxy and guide for experimental design. It is critical for researchers to determine the solubility of this compound experimentally for their specific application and solvent systems.
Table 1: Example Solubility Data for Piperidine Hydrochloride (Analogue)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Notes / Reference |
| Water | 20 | > 100 | Highly soluble |
| Ethanol | 20 | ~ 25 | Soluble |
| Chloroform | 20 | ~ 5 | Sparingly soluble |
| Diethyl Ether | 20 | < 0.1 | Practically insoluble |
| Acetone | 20 | < 1 | Slightly soluble |
Note: The data above is illustrative for an analogous compound. Actual values for this compound must be determined experimentally.
Experimental Protocols for Solubility Determination
The most common and reliable method for determining equilibrium solubility is the Shake-Flask Method . This protocol is recommended for generating accurate solubility data for regulatory submissions and fundamental research.
Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid, confirmed purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps (e.g., 4 mL or 20 mL glass vials)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS, or gravimetric analysis)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 8, 16, 24, 48 hours) until the concentration in solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.
-
Quantification:
-
Gravimetric Analysis: Evaporate the solvent from the filtered, pre-weighed vial under a gentle stream of nitrogen or in a vacuum oven. Weigh the vial containing the dried residue. The difference in weight gives the mass of the dissolved solute. The solubility is calculated as mass per volume of solvent.
-
Chromatographic Analysis (HPLC/UPLC): Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the instrument. Quantify the concentration against a prepared calibration curve of known standards.
-
-
Data Reporting: Report the solubility in standard units such as mg/mL, g/100 mL, or mol/L, always specifying the temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the shake-flask method for determining solubility.
Crystal Structure of 4,4-Dimethylpiperidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the crystal structure of 4,4-Dimethylpiperidine hydrochloride (CAS No: 38646-68-3). Despite a thorough search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), the specific single-crystal X-ray diffraction data for this compound has not been reported. This document, therefore, provides a comprehensive overview of the synthesis of the compound and outlines a generalized, robust experimental protocol for its crystallization and subsequent crystal structure determination via single-crystal X-ray diffraction. This guide is intended to serve as a foundational methodology for researchers seeking to elucidate the three-dimensional structure of this compound, which is a valuable scaffold in medicinal chemistry. The presented workflows and protocols are based on established methods for similar piperidinium salts.
Introduction
4,4-Dimethylpiperidine and its derivatives are important structural motifs in the development of novel therapeutic agents. The piperidine ring is a common scaffold in many pharmaceuticals, and understanding the three-dimensional conformation and intermolecular interactions of its salts is crucial for rational drug design and development. The hydrochloride salt is often used to improve the solubility and stability of amine-containing compounds. An exact knowledge of the crystal structure provides invaluable data on molecular geometry, conformational preferences, and non-covalent interactions, which are critical for structure-activity relationship (SAR) studies.
As of the date of this publication, the crystal structure of this compound is not publicly available. This guide provides the necessary theoretical and practical framework to determine this structure.
Physicochemical Properties
While crystallographic data is unavailable, other key physical and chemical properties of this compound have been reported and are summarized below.
| Property | Value | Reference |
| CAS Number | 38646-68-3 | [1] |
| Molecular Formula | C₇H₁₆ClN | |
| Molecular Weight | 149.66 g/mol | [1] |
| Melting Point | 227-228 °C | |
| Boiling Point | 181.3 °C at 760 mmHg | |
| Appearance | White to off-white solid | |
| Purity | ≥97% | |
| InChI Key | HQQCRVHZMQHQOA-UHFFFAOYSA-N |
Experimental Protocols
The following sections detail the methodologies for the synthesis, crystallization, and structural analysis of this compound.
Synthesis of this compound
A general and effective method for the synthesis of this compound involves the reduction of 3,3-dimethylglutarimide followed by salt formation.
Materials:
-
3,3-dimethylglutarimide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Anhydrous hydrogen chloride (HCl) gas or HCl solution in diethyl ether
-
Argon gas
Procedure:
-
Reduction of 3,3-dimethylglutarimide:
-
Under an inert argon atmosphere, add solid lithium aluminum hydride to a round-bottom flask containing anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3,3-dimethylglutarimide dissolved in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux for several hours to ensure the complete reduction of the imide.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and then place it in a cold-water bath.
-
Carefully and sequentially add water, 15% aqueous NaOH solution, and then more water to quench the excess LiAlH₄. This will produce a thick precipitate of aluminum salts.
-
Add anhydrous diethyl ether and stir the suspension vigorously.
-
Filter the mixture to remove the solid inorganic salts.
-
Separate the organic layer from the aqueous layer.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Salt Formation:
-
Cool the dried ethereal solution of 4,4-dimethylpiperidine in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution or add a stoichiometric amount of a standardized solution of HCl in diethyl ether.
-
A white precipitate of this compound will form immediately.
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality is the most critical step for X-ray diffraction analysis. Several methods can be employed.
Recommended Solvents: Methanol, ethanol, isopropanol, or solvent mixtures such as ethanol/water or methanol/diethyl ether.
Method 1: Slow Evaporation
-
Dissolve the synthesized this compound in a minimal amount of a suitable solvent (e.g., methanol) at room temperature to create a saturated or near-saturated solution.
-
Transfer the solution to a clean vial.
-
Cover the vial with parafilm and poke a few small holes in it.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
Method 2: Vapor Diffusion
-
Dissolve the compound in a small amount of a solvent in which it is readily soluble (e.g., methanol).
-
Place this vial inside a larger, sealed container (a beaker covered with a watch glass or a sealed jar).
-
In the larger container, add a larger volume of an "anti-solvent" in which the compound is poorly soluble but which is miscible with the solvent (e.g., diethyl ether).
-
Over time, the anti-solvent vapor will diffuse into the vial containing the compound solution, gradually decreasing the solubility and promoting the growth of crystals.
Method 3: Slow Cooling
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., boiling ethanol).
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
For further cooling, the flask can be placed in a Dewar flask filled with warm water to slow down the cooling process even more, or transferred to a refrigerator (4 °C) and then a freezer (-20 °C).
Single-Crystal X-ray Diffraction
Once suitable crystals (typically 0.1-0.3 mm in each dimension) are obtained, the following generalized workflow is used for data collection and structure determination.
Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a loop or a glass fiber, and placed on the goniometer head of the diffractometer.
-
Data Collection:
-
The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and improve data quality.
-
The crystal is centered in the X-ray beam.
-
A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
-
-
Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and scaled.
-
Structure Solution and Refinement:
-
The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
The structural model is refined against the experimental data using least-squares methods. This process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically located from the difference Fourier map and refined.
-
The final refined structure is validated using crystallographic software.
-
Visualized Workflow
The following diagrams illustrate the overall experimental workflow from synthesis to final structural analysis.
References
An In-depth Technical Guide to the Basicity and pKa of 4,4-Dimethylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basicity and pKa of 4,4-dimethylpiperidine hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the acid-base properties of this compound is critical for reaction optimization, salt formation, and formulation development. This document outlines the theoretical basis of its basicity, provides experimental and estimated pKa values, and details established protocols for their determination.
Introduction to the Basicity of Piperidine Derivatives
4,4-Dimethylpiperidine is a cyclic secondary amine, and its basicity is a fundamental characteristic influencing its chemical reactivity and physical properties.[1] The nitrogen atom's lone pair of electrons is readily available to accept a proton, rendering the molecule basic. The equilibrium between the free base and its protonated form, the piperidinium ion, is quantified by the pKa of the conjugate acid. A higher pKa value corresponds to a stronger base.
The structure of the piperidine ring, with its chair-like conformation, and the nature of its substituents play a crucial role in determining the precise basicity. Electron-donating groups, such as alkyl substituents, generally increase the electron density on the nitrogen atom, thereby enhancing its basicity and increasing the pKa of the conjugate acid.
pKa of this compound
The pKa of piperidine's conjugate acid is approximately 11.12 at 25°C. The two methyl groups at the C4 position in 4,4-dimethylpiperidine are expected to have a modest electron-donating inductive effect. This effect should slightly increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus slightly increasing the basicity compared to piperidine. Therefore, the pKa of 4,4-dimethylpiperidine is anticipated to be slightly higher than that of piperidine.
For comparison, the pKa of cis-2,6-dimethylpiperidine has been reported as 10.92. The methyl groups in the 2 and 6 positions can introduce steric hindrance around the nitrogen atom, which can affect its ability to be solvated and protonated, potentially leading to a slightly lower pKa compared to what might be expected from electronic effects alone. In the case of 4,4-dimethylpiperidine, the methyl groups are located further from the nitrogen and do not sterically hinder the lone pair, so their electronic donating effect is likely the dominant factor.
Table 1: pKa Values of 4,4-Dimethylpiperidine and Related Compounds
| Compound | pKa of Conjugate Acid | Comments |
| Piperidine | 11.12 | Parent compound. |
| 4,4-Dimethylpiperidine | ~11.2 - 11.4 (Estimated) | The gem-dimethyl group at the C4 position is expected to have a slight electron-donating effect, increasing basicity. |
| cis-2,6-Dimethylpiperidine | 10.92 | Methyl groups at C2 and C6 may introduce steric effects. |
Experimental Protocols for pKa Determination
For researchers requiring a precise pKa value for this compound, the following experimental methods are recommended.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining pKa values.[2] The method involves the gradual addition of a strong base (titrant) to a solution of the amine hydrochloride while monitoring the pH.
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).
-
Prepare a 0.1 M solution of this compound in deionized water. The exact concentration should be known.
-
To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.1 M potassium chloride (KCl) can be added to the amine solution.[2]
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Place a known volume (e.g., 25.00 mL) of the this compound solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.5 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has risen significantly, well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the 4,4-dimethylpiperidinium ions have been neutralized to the free base.
-
The equivalence point can be determined from the inflection point of the titration curve, often found by taking the first or second derivative of the curve.
-
The volume of titrant at the half-equivalence point is half the volume at the equivalence point.
-
Workflow for Potentiometric Titration:
Caption: Workflow for pKa determination by potentiometric titration.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine pKa values by monitoring the chemical shifts of protons near the nitrogen atom as a function of pH. The chemical shift of these protons will change as the nitrogen goes from a protonated (and thus more electron-withdrawing) state to a deprotonated state.
Methodology:
-
Sample Preparation:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 9 to 13).
-
Dissolve a consistent, known concentration of this compound in each buffer solution prepared in D₂O.
-
Add a small amount of an internal standard (e.g., DSS or TSP) to each sample for chemical shift referencing.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum for each sample at a constant temperature.
-
Identify the proton signals that are most sensitive to the protonation state of the nitrogen. For 4,4-dimethylpiperidine, these would be the protons on the carbons adjacent to the nitrogen (the α-protons).
-
-
Data Analysis:
-
Measure the chemical shift (δ) of the selected protons for each spectrum.
-
Plot the chemical shift (δ) as a function of pH. This should generate a sigmoidal curve.
-
The pKa corresponds to the pH at the inflection point of this curve.
-
The data can be fitted to the Henderson-Hasselbalch equation (or a modified version for chemical shifts) to determine the pKa with high precision. The observed chemical shift (δ_obs) is a weighted average of the chemical shifts of the protonated (δ_BH+) and deprotonated (δ_B) forms: δ_obs = ( [BH⁺] / C_total ) * δ_BH+ + ( [B] / C_total ) * δ_B where C_total = [BH⁺] + [B]. The pKa can be derived from the pH at which [BH⁺] = [B].
-
Logical Relationship in NMR-based pKa Determination:
Caption: Logical flow for NMR-based pKa determination.
Acid-Base Equilibrium of 4,4-Dimethylpiperidine
The basicity of 4,4-dimethylpiperidine is characterized by the following equilibrium in aqueous solution:
C₇H₁₅N + H₂O ⇌ C₇H₁₅NH⁺ + OH⁻
The pKa value is associated with the dissociation of the conjugate acid, the 4,4-dimethylpiperidinium ion:
C₇H₁₅NH⁺ + H₂O ⇌ C₇H₁₅N + H₃O⁺
Signaling Pathway of Acid-Base Equilibrium:
Caption: Acid-base equilibrium of 4,4-dimethylpiperidine.
Conclusion
References
Stereochemistry of 4,4-Dimethylpiperidine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. Its chair-like conformation, similar to cyclohexane, is the most stable arrangement, minimizing torsional and steric strain. Substituents on the piperidine ring can adopt either axial or equatorial positions, and the equilibrium between these conformers significantly influences the molecule's physical, chemical, and biological properties. The protonation of the nitrogen atom to form a piperidinium salt, as in 4,4-dimethylpiperidine hydrochloride, can further impact this conformational preference through electrostatic interactions.[1]
The gem-dimethyl substitution at the C4 position introduces unique stereochemical constraints. Unlike monosubstituted piperidines, 4,4-dimethylpiperidine does not have axial and equatorial conformers related to the C4 substituents. However, the overall ring conformation and the orientation of the N-H bond are of significant interest. This guide will explore these stereochemical aspects in detail.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of a suitable precursor followed by salt formation. A common and effective method involves the lithium aluminum hydride (LAH) reduction of 3,3-dimethylglutarimide.[2][3]
Experimental Protocol: Synthesis via Reduction of 3,3-Dimethylglutarimide
Materials:
-
3,3-Dimethylglutarimide
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
15% aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Anhydrous hydrogen chloride gas
-
Argon or Nitrogen gas for inert atmosphere
-
Reduction: Under an inert argon atmosphere, solid lithium aluminum hydride is added to a round-bottom flask containing anhydrous tetrahydrofuran. The resulting suspension is cooled to 0 °C. A solution of 3,3-dimethylglutarimide in anhydrous THF is then added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.
-
Work-up: The reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide solution at 0 °C. The resulting precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are dried over anhydrous sodium sulfate.
-
Salt Formation: The dried ethereal solution of 4,4-dimethylpiperidine is cooled in an ice bath, and anhydrous hydrogen chloride gas is bubbled through the solution. The resulting white precipitate of this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Stereochemical and Conformational Analysis
The stereochemistry of this compound is centered around the conformational preferences of the piperidinium ring.
Chair Conformation
The piperidine ring in this compound is expected to exist predominantly in a chair conformation to minimize steric and torsional strain. Due to the gem-dimethyl substitution at the C4 position, there is no axial/equatorial isomerism for these methyl groups. The key conformational feature is the orientation of the N-H bond, which can be either axial or equatorial.
In the case of the protonated piperidinium ion, the orientation of the N-H bond is influenced by steric and electronic factors. Generally, for piperidinium salts, the N-H bond prefers the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens at C2 and C6.
Spectroscopic and Crystallographic Data
Table 1: Physical and Basic Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆ClN | [4] |
| Molecular Weight | 149.66 g/mol | [4] |
| Melting Point | 227-228 °C | |
| ¹³C NMR | (Expected) | |
| C4 | Quaternary carbon, ~30-40 ppm | - |
| C3, C5 | Methylene carbons, ~35-45 ppm | - |
| C2, C6 | Methylene carbons, ~50-60 ppm | - |
| Methyl Carbons | ~25-35 ppm | - |
Note: Expected ¹³C NMR chemical shifts are estimates based on typical values for substituted piperidines. A commercially available spectrum in D₂O is noted but not publicly detailed.[4]
Table 2: Hypothetical Crystallographic Data (for illustrative purposes)
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1082.1 |
| Z | 4 |
Note: This data is hypothetical and serves to illustrate the parameters that would be determined from an X-ray crystallographic analysis.
Experimental and Computational Methodologies
To fully characterize the stereochemistry of this compound, a combination of experimental and computational techniques is necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton chemical shifts and coupling constants.
-
Acquire a ¹³C NMR spectrum, along with a DEPT-135 experiment, to identify methyl, methylene, and quaternary carbons.
-
Perform 2D NMR experiments such as COSY (to establish proton-proton correlations), HSQC (to correlate protons to their directly attached carbons), and HMBC (for long-range proton-carbon correlations).
-
A NOESY or ROESY experiment can provide information about through-space interactions, which can help to confirm the chair conformation and the relative orientation of protons.
-
-
Data Analysis: Analyze the chemical shifts and coupling constants. In a chair conformation, axial and equatorial protons will have different chemical shifts and coupling patterns.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous information about the solid-state conformation and intermolecular interactions.
Experimental Protocol for X-ray Crystallography:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened (e.g., methanol, ethanol, water, or mixtures thereof).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final structural model.
Computational Modeling
In the absence of experimental data, computational modeling can provide valuable insights into the stereochemistry and conformational energetics.
Protocol for Computational Analysis:
-
Model Building: Construct a 3D model of the 4,4-dimethylpiperidinium cation.
-
Conformational Search: Perform a conformational search to identify low-energy conformers, particularly focusing on the chair conformations with axial and equatorial N-H bonds.
-
Geometry Optimization and Energy Calculation: Optimize the geometry of the identified conformers using quantum mechanical methods (e.g., Density Functional Theory with a suitable basis set). Calculate the relative energies of the conformers to predict the most stable conformation.
-
Spectra Prediction: The optimized geometry can be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data.
Conclusion
The stereochemistry of this compound is dominated by the chair conformation of the piperidinium ring. The gem-dimethyl substitution at the C4 position simplifies the conformational landscape by removing the possibility of axial/equatorial isomerism for these substituents. The primary conformational determinant is the orientation of the N-H bond, which is expected to preferentially occupy the equatorial position. While a complete experimental data set for this molecule is not currently in the public domain, this guide provides a thorough overview of its expected stereochemical properties and outlines the necessary experimental and computational protocols for its full characterization. Such studies are essential for understanding the structure-activity relationships of piperidine-containing compounds in drug development and for designing novel materials with specific three-dimensional structures.
References
- 1. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,4-dimethylpiperidinium chloride | 38646-68-3 [chemicalbook.com]
- 3. 4,4-dimethylpiperidinium chloride synthesis - chemicalbook [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
A Technical Guide to 4,4-Dimethylpiperidine Hydrochloride: Commercial Availability, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 4,4-Dimethylpiperidine hydrochloride (CAS No: 38646-68-3), a key building block in synthetic and medicinal chemistry. This document details its commercial availability from various suppliers, provides a proven experimental protocol for its synthesis, and illustrates its application as an intermediate in the development of novel therapeutics.
Core Properties of this compound
| Property | Value | Source |
| CAS Number | 38646-68-3 | [1] |
| Molecular Formula | C₇H₁₅N·HCl or C₇H₁₆ClN | |
| Molecular Weight | 149.66 g/mol | [1] |
| IUPAC Name | This compound | |
| Physical Form | Solid | |
| Storage Temperature | Room Temperature |
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The following table summarizes the offerings from several prominent vendors.
| Supplier | Purity | Available Quantities | Additional Information |
| Sigma-Aldrich | ≥97% | 100 mg, 250 mg, 1 g | Also available from partner suppliers like Synthonix and ChemScene. |
| Synthonix | 97.0% | Inquire for details | Typically in-stock. |
| Santa Cruz Biotechnology | Inquire for details | Inquire for details | For research use only.[1] |
| Apollo Scientific | Inquire for details | 250 mg, 1 g, 5 g, 25 g, 100 g | Out of stock in the US with a 2-3 week lead time from the UK. |
| CookeChem | 97% | 250 mg, and other sizes available | Pricing in RMB. |
| AChemBlock | 97% | Inquire for details | Provides pricing and availability on their e-commerce website.[2] |
| Key Organics | Inquire for details | 5 g, 10 g, 25 g | Pricing available in GBP. |
| Tetrahedron | Inquire for details | Inquire for details | Catalog number TS86526. |
Experimental Protocols
While this compound is primarily used as a building block, its own synthesis and its application in further synthetic steps are crucial for its utility.
Synthesis of this compound from 3,3-Dimethylglutarimide
This protocol outlines a common method for the laboratory-scale synthesis of this compound.[3]
Materials:
-
3,3-Dimethylglutarimide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ether
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Anhydrous hydrogen chloride (HCl) gas
-
Argon gas
-
Round-bottom flask (500 mL)
-
Condenser
-
Ice bath and cold water bath
-
Filtration apparatus
Procedure:
-
Reduction of 3,3-Dimethylglutarimide:
-
Under an argon atmosphere, add solid lithium aluminum hydride (2.5 g, 64 mmol) to a 500 mL round-bottom flask.
-
Slowly add 40 mL of anhydrous THF.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3,3-dimethylglutarimide (3.0 g, 21 mmol) dissolved in 20 mL of anhydrous THF. Gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Fit the flask with a condenser and heat to reflux in an oil bath for 3 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then place the flask in a cold water bath.
-
Slowly and sequentially add 2.5 mL of water, 2.5 mL of 15% aqueous NaOH solution, and 7.5 mL of water. A thick suspension will form.
-
Add 150 mL of dry ether, stir the mixture, and then filter to remove the solid precipitate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
-
Salt Formation:
-
Cool the organic solution in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution for approximately 30 seconds, which will result in the formation of a thick white precipitate.
-
Collect the solid by filtration to yield this compound. The reported yield for this procedure is 85% (2.68 g).[3]
-
Application in Amide Coupling for the Synthesis of Bioactive Molecules
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery. The following is a representative example of its use in an amide coupling reaction, as described in a patent for the treatment of congestive heart failure.[4][5]
Reaction: Amide bond formation between a carboxylic acid and 4,4-dimethylpiperidine (formed in situ from the hydrochloride salt).
Materials:
-
Carboxylic acid starting material (e.g., the product of "Preparation 8" in the cited patent)[4][5]
-
This compound
-
Triethylamine (TEA)
-
1-Hydroxybenzotriazole (HOBt)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC)
-
Dimethylformamide (DMF)
Procedure:
-
Combine the carboxylic acid starting material (1.0 g, 1.7 mmol), this compound (0.26 g, 1.7 mmol), triethylamine (0.26 mL, 1.9 mmol), 1-hydroxybenzotriazole (0.26 g, 1.9 mmol), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (0.4 g, 1.9 mmol) in dimethylformamide (80 mL).[4][5]
-
Stir the reaction mixture under appropriate conditions (e.g., room temperature) until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).
-
Upon completion, perform a standard aqueous work-up and purification (e.g., extraction and crystallization or chromatography) to isolate the desired amide product. In the cited example, this procedure yielded 0.84 g (73%) of the target molecule as a tan solid.[4][5]
Visualizing Experimental Workflows
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for amide coupling using this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound 97% | CAS: 38646-68-3 | AChemBlock [try.achemblock.com]
- 3. 4,4-dimethylpiperidinium chloride synthesis - chemicalbook [chemicalbook.com]
- 4. EP0898963A2 - Congestive heart failure treatment - Google Patents [patents.google.com]
- 5. WO1999008697A1 - Treatment of congestive heart failure with growth hormone secretagogues - Google Patents [patents.google.com]
An In-depth Technical Guide to 4,4-Dimethylpiperidine Hydrochloride: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4-Dimethylpiperidine hydrochloride, a heterocyclic amine, serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid structure and substitution pattern make it a key intermediate in the synthesis of a variety of more complex molecules, including potent and selective opioid receptor antagonists. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, tailored for researchers and professionals in the field of drug development.
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[1] Its prevalence is due to its favorable physicochemical properties, which can impart desirable pharmacokinetic characteristics to a drug candidate. The introduction of substituents onto the piperidine ring allows for the fine-tuning of these properties and the exploration of structure-activity relationships (SAR). This compound, with its gem-dimethyl substitution at the 4-position, provides a sterically hindered and lipophilic core, which has been exploited in the design of various bioactive compounds.
While the specific historical discovery of this compound is not prominently documented as a singular breakthrough, its synthesis and utility are rooted in the broader history of piperidine chemistry. The development of synthetic methodologies for creating substituted piperidines has been a continuous effort in organic chemistry, driven by the desire to access novel chemical space for drug discovery. Early methods for piperidine synthesis often involved the reduction of pyridine precursors, a technique that remains relevant today. The synthesis of this compound can be seen as an application of established synthetic principles to create a specific, functionalized building block.
Physicochemical Properties
This compound is a white to off-white solid that is soluble in water. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 38646-68-3 | [2][3][4] |
| Molecular Formula | C₇H₁₆ClN | [2] |
| Molecular Weight | 149.66 g/mol | [2][3] |
| Melting Point | 227-228 °C | [5] |
| Boiling Point | 181.3 °C at 760 mmHg | [5] |
| Appearance | White to off-white solid | |
| Purity | ≥97% | |
| InChIKey | HQQCRVHZMQHQOA-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the reduction of a suitable precursor, followed by salt formation. A well-documented and high-yield procedure involves the reduction of 3,3-dimethylglutarimide.
Synthesis from 3,3-Dimethylglutarimide
This synthetic route involves the reduction of the cyclic imide to the corresponding piperidine, followed by treatment with hydrogen chloride to form the hydrochloride salt.
Step 1: Preparation of 4,4-Dimethylpiperidine
-
Under an inert atmosphere (e.g., argon), solid lithium aluminum hydride (LiAlH₄) is added to a round-bottom flask containing anhydrous tetrahydrofuran (THF).
-
The resulting suspension is cooled to 0 °C in an ice bath.
-
A solution of 3,3-dimethylglutarimide in anhydrous THF is then added dropwise to the cooled suspension. Gas evolution is typically observed during this addition.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.
-
The mixture is then heated to reflux for several hours to ensure the complete reduction of the imide.
Step 2: Work-up and Isolation
-
The reaction mixture is cooled to room temperature and then further cooled in a cold water bath.
-
The reaction is carefully quenched by the sequential and dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and finally more water. This procedure results in the formation of a granular precipitate of aluminum salts.
-
Anhydrous ether is added to the suspension, and the mixture is stirred vigorously.
-
The solid precipitate is removed by filtration.
-
The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and filtered.
Step 3: Salt Formation
-
The ethereal solution of 4,4-dimethylpiperidine is cooled in an ice bath.
-
Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a suitable solvent (e.g., ether or dioxane) is added.
-
A thick white precipitate of this compound forms immediately.
-
The solid product is collected by filtration, washed with cold ether, and dried under vacuum.
A summary of the reagents and typical yield for this synthesis is provided in Table 2.
| Reagent/Product | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Role |
| 3,3-Dimethylglutarimide | 141.17 | 21 | 3.0 g | Starting Material |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 64 | 2.5 g | Reducing Agent |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 60 mL | Solvent |
| Water | 18.02 | - | 10 mL | Quenching Agent |
| 15% Sodium Hydroxide (aq) | 40.00 | - | 2.5 mL | Quenching Agent |
| Anhydrous Ether | 74.12 | - | 150 mL | Extraction Solvent |
| Anhydrous Hydrogen Chloride | 36.46 | - | Excess | Salt Formation |
| This compound | 149.66 | ~17.9 | 2.68 g (85% yield) | Product |
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Mass Spectrometry
The mass spectrum of the free base, 4,4-dimethylpiperidine, typically shows a molecular ion peak corresponding to its molecular weight.
| Technique | m/z | Assignment |
| APCI+ | 114.1 | [M+H]⁺ of 4,4-Dimethylpiperidine |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. The high degree of symmetry in the molecule simplifies its NMR spectra.
¹³C NMR: The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule.
¹H NMR: The ¹H NMR spectrum will show characteristic signals for the methyl protons and the methylene protons of the piperidine ring. The integration of these signals will correspond to the number of protons in each environment.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for C-H and N-H stretching and bending vibrations. The presence of the hydrochloride salt will influence the N-H stretching region.
Role in Drug Discovery and Signaling Pathways
While this compound itself is primarily a synthetic intermediate, the 4,4-dimethylpiperidine core is a key pharmacophore in the development of various therapeutic agents. A notable application is in the synthesis of potent and selective opioid receptor antagonists.[6]
Derivatives of 4,4-dimethylpiperidine have been instrumental in the design of ligands that can differentiate between the μ, δ, and κ opioid receptors. This selectivity is crucial for developing drugs with improved side-effect profiles. For instance, selective κ-opioid receptor antagonists are being investigated for the treatment of depression and addiction.[6]
The 4,4-dimethyl substitution pattern can influence the binding affinity and selectivity of a ligand for its target receptor by providing a specific steric and electronic environment within the binding pocket.
Logical Relationship in Drug Discovery
Caption: Role of 4,4-Dimethylpiperidine HCl in drug discovery.
Conclusion
This compound is a synthetically accessible and valuable building block for medicinal chemistry. While its own history is intertwined with the broader development of piperidine synthesis, its utility is clearly demonstrated in its application to the creation of complex and biologically active molecules. The detailed synthetic protocols and physicochemical data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their ongoing efforts to discover and develop novel therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. 38646-68-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound | 38646-68-3 [sigmaaldrich.com]
- 6. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
No Marketed APIs Identified Using 4,4-Dimethylpiperidine Hydrochloride as a Building Block
Despite a thorough review of scientific literature and pharmaceutical databases, no evidence was found of 4,4-Dimethylpiperidine hydrochloride being used as a direct building block in the synthesis of any currently marketed Active Pharmaceutical Ingredients (APIs).
This finding prevents the creation of detailed application notes and protocols as requested, due to the absence of a specific API to serve as a reference for synthetic procedures, quantitative data, and biological signaling pathways.
The piperidine scaffold is a ubiquitous and vital structural component in a wide array of pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with biological targets. However, the specific 4,4-dimethyl substitution pattern of the piperidine ring does not appear in the chemical structures of currently approved drugs.
While research into novel piperidine-containing compounds is a vibrant and ongoing field in medicinal chemistry, this exploration has not yet translated into a commercially available therapeutic that directly utilizes this compound as a starting material. For instance, significant research has been conducted on other isomers, such as trans-3,4-dimethylpiperidine derivatives, which have been investigated as potent opioid receptor antagonists. This highlights the continued interest in the pharmacological potential of substituted piperidines, even if the 4,4-dimethyl isomer has not yet yielded a marketed drug.
Given the lack of a specific API synthesized from this compound, it is not feasible to provide the requested detailed experimental protocols, data tables, or signaling pathway diagrams.
For researchers interested in the broader applications of piperidine derivatives in drug discovery, a wealth of information is available on general synthetic methodologies for piperidine ring formation and functionalization, as well as their incorporation into molecules targeting a wide range of diseases. However, specific, actionable protocols for the use of this compound in the synthesis of an established API cannot be provided at this time.
Application Notes and Protocols: Synthesis of Substituted Pyridines via Hantzsch Condensation
Audience: Researchers, scientists, and drug development professionals.
Note on 4,4-Dimethylpiperidine Hydrochloride: Extensive literature searches did not yield established protocols or significant data supporting the use of this compound in the synthesis of substituted pyridines. The following application notes detail the widely-used and versatile Hantzsch pyridine synthesis as a primary method for obtaining these heterocyclic scaffolds.
Introduction to Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a classic multi-component reaction for the synthesis of dihydropyridines, which can then be oxidized to form the corresponding substituted pyridines.[1][2] This one-pot condensation reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1][3] The resulting 1,4-dihydropyridine products (often called Hantzsch esters) are valuable intermediates and are found in a variety of biologically active compounds, including calcium channel blockers like nifedipine.[1][2] The driving force for the subsequent oxidation to pyridines is the formation of a stable aromatic ring.[1]
Advantages of the Hantzsch Synthesis
-
High Versatility: A wide range of substituted pyridines can be synthesized by varying the aldehyde, β-ketoester, and nitrogen source.
-
One-Pot Reaction: The multicomponent nature of the reaction allows for the efficient construction of complex molecules in a single step.[4]
-
Readily Available Starting Materials: The reactants are generally inexpensive and commercially available.
-
Good Yields: The synthesis often proceeds with good to excellent yields of the desired products.
Reaction Mechanism and Workflow
The Hantzsch synthesis proceeds through a series of condensation and cyclization reactions. The generally accepted mechanism involves the formation of two key intermediates: an enamine from the reaction of a β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation of the aldehyde and the other β-ketoester.[3][5][6] These intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring.[3]
Caption: General workflow for the Hantzsch synthesis of substituted pyridines.
Quantitative Data from Representative Syntheses
The following table summarizes reaction conditions and yields for the synthesis of various substituted pyridines via the Hantzsch reaction, demonstrating the method's broad applicability.
| Entry | Aldehyde | β-Keto Component | Nitrogen Source | Solvent | Conditions | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | Reflux | 96 |
| 2 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | Reflux | 95 |
| 3 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | Reflux | 92 |
| 4 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | Reflux | 88 |
| 5 | Formaldehyde | Methyl acetoacetate | Ammonium acetate | Methanol | Reflux | 85 |
| 6 | Cyclohexanecarboxaldehyde | Ethyl acetoacetate | Ammonia | Ethanol | Reflux | 89 |
Experimental Protocols
General Protocol for the Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol is a representative example of the Hantzsch dihydropyridine synthesis.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).
-
Add 20 mL of ethanol to the flask.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of solution upon cooling. If not, the solvent can be partially removed under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
Protocol for the Oxidation of a 1,4-Dihydropyridine to a Substituted Pyridine
Materials:
-
Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Nitric acid (or other oxidizing agent like ferric chloride)
-
Acetic acid (as solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the synthesized 1,4-dihydropyridine (1.0 g) in glacial acetic acid (10 mL) in a round-bottom flask.
-
With stirring, add a suitable oxidizing agent. For example, add nitric acid (70%, 1 mL) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction is often exothermic.
-
Monitor the completion of the oxidation by TLC.
-
Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium carbonate solution) to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield the pure substituted pyridine.
Signaling Pathways and Logical Relationships
The mechanism of the Hantzsch pyridine synthesis can be visualized as a series of interconnected reactions.
Caption: Key steps in the mechanism of the Hantzsch dihydropyridine synthesis.
Conclusion
The Hantzsch pyridine synthesis remains a cornerstone in heterocyclic chemistry, providing a reliable and adaptable method for the preparation of a wide array of substituted dihydropyridines and pyridines. Its operational simplicity and the biological significance of its products ensure its continued relevance in both academic research and industrial drug development.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. ymerdigital.com [ymerdigital.com]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application of 4,4-Dimethylpiperidine Hydrochloride in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethylpiperidine hydrochloride is a valuable heterocyclic building block in medicinal chemistry. The incorporation of the 4,4-dimethylpiperidine moiety into drug candidates can offer several advantages, including enhanced metabolic stability, modulation of lipophilicity, and the introduction of a specific three-dimensional scaffold that can influence binding to biological targets. The gem-dimethyl group at the C4 position can restrict conformational flexibility and provide a hydrophobic interaction point within a receptor's binding pocket, potentially increasing potency and selectivity. This document provides detailed application notes on the use of this compound in the synthesis of bioactive compounds, focusing on an opioid analgesic and a CCR5 antagonist, complete with experimental protocols and visual diagrams of relevant biological pathways and experimental workflows.
Application 1: Synthesis of Opioid Analgesics - The Case of Pipramadol
The 4,4-disubstituted piperidine scaffold is a key feature in a number of potent opioid analgesics. The gem-dimethyl substitution at the 4-position has been explored to modulate the pharmacological profile of these compounds. One such example is Pipramadol, a potent opioid analgesic.
Quantitative Data
| Compound | Analgesic Potency (Mouse Writhing Test, ED₅₀ mg/kg) | Reference |
| Pipramadol | 0.8 | [1] |
| Morphine | 0.5 | [1] |
Experimental Protocol: Synthesis of Pipramadol
The synthesis of Pipramadol involves a multi-step process starting from 4,4-dimethylpiperidine. A general scheme is outlined below, followed by a detailed, albeit generalized, protocol based on literature descriptions.
General Synthetic Scheme:
Caption: General synthetic route to Pipramadol.
Detailed Protocol:
Step 1: Synthesis of 1-(2-(2-Chlorophenyl)ethyl)-4,4-dimethylpiperidine
-
To a solution of 4,4-dimethylpiperidine (1.1 equivalents) in toluene, add potassium carbonate (2.0 equivalents).
-
Add 1-(2-chloroethyl)-2-chlorobenzene (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-(2-(2-chlorophenyl)ethyl)-4,4-dimethylpiperidine.
Step 2: Synthesis of Pipramadol (2-[1-[2-(2-Chlorophenyl)ethyl]-4,4-dimethylpiperidin-4-yl]-N-cyclohexyl-N-methylpropanamide)
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.
-
To the LDA solution, slowly add a solution of N-cyclohexyl-N-methyl-2-chloropropanamide (1.0 equivalent) in anhydrous THF at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of 1-(2-(2-chlorophenyl)ethyl)-4,4-dimethylpiperidine (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Pipramadol.
Signaling Pathway
Pipramadol exerts its analgesic effects by acting as an agonist at opioid receptors, primarily the μ-opioid receptor (MOR). The binding of Pipramadol to MOR, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade that ultimately leads to the inhibition of pain signal transmission.
Caption: Pipramadol's mechanism of action via the μ-opioid receptor signaling pathway.
Application 2: Synthesis of CCR5 Antagonists for HIV-1 Therapy - The Case of Vicriviroc
The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. Small molecule antagonists of CCR5, such as Vicriviroc, can block this interaction and prevent viral entry. The 4,4-dimethylpiperidine moiety has been incorporated into CCR5 antagonists to enhance their properties.
Quantitative Data
| Compound | CCR5 Binding Affinity (IC₅₀, nM) | Anti-HIV-1 Activity (EC₅₀, nM) | Reference |
| Vicriviroc | 0.5 - 2.0 | 0.04 - 2.3 | [2] |
Experimental Protocol: Synthesis of a Vicriviroc Analog
The synthesis of Vicriviroc is a complex, multi-step process. Below is a generalized protocol for the synthesis of a key intermediate and its subsequent elaboration, based on the published literature.
General Synthetic Scheme:
Caption: General synthetic approach to Vicriviroc analogs.
Detailed Protocol (Illustrative):
Step 1: Synthesis of the Piperidinyl-piperazine Core
-
Start with a suitably protected derivative of 4-amino-4-methylpiperidine.
-
Couple this with a chiral piperazine derivative, for instance, via reductive amination with a suitable ketone precursor to the desired piperazine side chain.
-
This key coupling reaction establishes the core structure of the molecule. The specific reagents and conditions are often proprietary and vary depending on the exact analog being synthesized.
Step 2: Acylation with the Pyrimidine Moiety
-
To a solution of the piperidinyl-piperazine core (1.0 equivalent) in a suitable solvent such as dichloromethane, add a base like triethylamine (1.5 equivalents).
-
Slowly add a solution of 4,6-dimethylpyrimidine-5-carbonyl chloride (1.1 equivalents) in dichloromethane.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete as monitored by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final Vicriviroc analog.
Signaling Pathway and Mechanism of Action
Vicriviroc is an allosteric antagonist of the CCR5 receptor. It binds to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change that prevents the binding of the HIV-1 envelope glycoprotein gp120. This blockage of the gp120-CCR5 interaction is essential to inhibit the fusion of the viral and cellular membranes, thereby preventing HIV-1 entry into the host cell.[3]
Caption: Mechanism of HIV-1 entry and its inhibition by the CCR5 antagonist Vicriviroc.
Experimental Workflows
Radioligand Binding Assay for CCR5 Antagonists
This workflow outlines the general steps for a competitive radioligand binding assay to determine the binding affinity of a compound like Vicriviroc to the CCR5 receptor.
Caption: Workflow for a CCR5 radioligand binding assay.
Chemotaxis Assay for CCR5 Antagonists
This workflow describes a chemotaxis assay to evaluate the functional antagonism of a compound like Vicriviroc on CCR5-mediated cell migration.
References
Application Notes and Protocols: 4,4-Dimethylpiperidine Hydrochloride as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 4,4-dimethylpiperidine hydrochloride as a potential organocatalyst in key organic reactions. While specific literature on the catalytic applications of this compound is limited, its structural analogy to piperidine, a well-established basic catalyst, suggests its utility in promoting various organic transformations. These notes offer a comprehensive guide for researchers to explore its catalytic activity in Knoevenagel condensations, Michael additions, and Mannich reactions. The provided protocols are based on established methodologies for related piperidine catalysts and are intended as a starting point for experimental design and optimization.
Introduction
Piperidine and its derivatives are a cornerstone of organocatalysis, functioning as efficient Brønsted bases to facilitate a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. Their catalytic prowess lies in their ability to deprotonate weakly acidic protons, thereby generating highly reactive nucleophilic intermediates. 4,4-Dimethylpiperidine, the free base of the hydrochloride salt, is expected to share these catalytic attributes. The gem-dimethyl substitution at the 4-position may modulate its steric and electronic properties, potentially influencing reaction rates and selectivities. This document outlines the theoretical basis and provides practical protocols for investigating the catalytic potential of this compound.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental reaction in organic synthesis, involving the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a basic entity. The resulting α,β-unsaturated products are valuable intermediates in the synthesis of various fine chemicals and pharmaceuticals.
Catalytic Pathway: The reaction is initiated by the deprotonation of the active methylene compound by the amine catalyst to form a resonance-stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the final condensed product.
Experimental Protocol: Knoevenagel Condensation of p-Anisaldehyde and Malononitrile
Materials:
-
p-Anisaldehyde (1.0 mmol, 136.15 mg)
-
Malononitrile (1.0 mmol, 66.06 mg)
-
This compound (0.1 mmol, 14.97 mg)
-
Triethylamine (0.1 mmol, 10.12 mg, 13.9 µL)
-
Ethanol (5 mL)
Procedure:
-
In a 25 mL round-bottom flask, dissolve p-anisaldehyde and malononitrile in ethanol.
-
To this solution, add this compound followed by triethylamine to generate the active free base catalyst in situ.
-
Stir the reaction mixture at ambient temperature.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) with a 3:1 hexane/ethyl acetate mobile phase.
-
Upon completion (typically 2-4 hours), the product will precipitate from the solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
Data Presentation (Illustrative)
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 4,4-Dimethylpiperidine HCl / TEA | 10 | Ethanol | 3.5 | 91 |
| 2 | Piperidine | 10 | Ethanol | 3.0 | 94 |
Note: The yields are hypothetical and for illustrative purposes, based on typical outcomes for piperidine-catalyzed reactions.
Diagrams
Application Notes and Protocols for 4,4-Dimethylpiperidine Hydrochloride in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4,4-Dimethylpiperidine hydrochloride, a valuable building block in the synthesis of pharmaceutical intermediates and other complex organic molecules. Its hindered nature, due to the gem-dimethyl group at the 4-position, imparts unique solubility and reactivity characteristics. These protocols are designed to be readily implemented in a laboratory setting.
Application 1: Synthesis of Boc-Protected 4,4-Dimethylpiperidine
The tert-butyloxycarbonyl (Boc) protecting group is frequently used for the temporary protection of amine functionalities during multi-step syntheses. The following protocol details the Boc-protection of this compound. The hydrochloride salt is deprotonated in situ using a tertiary amine base, allowing the free piperidine to react with the Boc-anhydride.
Quantitative Data Summary
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 149.66 | 40.1 | 6.0 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.37 | 218.25 | 55.0 | 12.77 mL (12.0 g) |
| Triethylamine (Et₃N) | 2.17 | 101.19 | 87.0 | 12.0 mL (8.8 g) |
| Dichloromethane (CH₂Cl₂) | - | 84.93 | - | 100 mL |
Experimental Protocol
-
To a solution of this compound (6.0 g, 40.1 mmol) and Di-tert-butyl dicarbonate (12.77 mL, 55.0 mmol) in dichloromethane (100 mL), add triethylamine (12 mL, 87 mmol).[1]
-
Stir the resulting mixture at room temperature for 13 hours.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel to obtain tert-butyl 4,4-dimethylpiperidine-1-carboxylate.
Application 2: N-Arylation of 4,4-Dimethylpiperidine via Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This general protocol outlines the coupling of 4,4-Dimethylpiperidine with a halo(hetero)aromatic substrate. The hydrochloride salt is used directly, with a strong base to both neutralize the salt and facilitate the catalytic cycle.
Quantitative Data Summary (General Protocol)
| Reagent | Molar Eq. | Notes |
| Halo(hetero)aromatic Substrate | 1.0 | Aryl or heteroaryl bromide or chloride. |
| This compound | 1.05 | Slight excess of the amine component. |
| RuPhos Pd G4 | 0.06 - 0.20 | A common pre-catalyst for this transformation. |
| RuPhos | 0.08 - 0.15 | Additional ligand to ensure catalyst stability and activity. |
| Cesium Carbonate (Cs₂CO₃) | 3.0 | Strong, non-nucleophilic base. |
| tert-Amyl alcohol | - | Anhydrous and degassed solvent. Concentration typically 0.3 M. |
Experimental Protocol
-
In a glovebox or under an inert atmosphere (Argon), combine the halo(hetero)aromatic substrate (1.0 eq), this compound (1.05 eq), RuPhos Pd G4 (0.06 eq), RuPhos ligand (0.08 eq), and cesium carbonate (3.0 eq) in an oven-dried reaction vessel.[2]
-
Add anhydrous, degassed tert-amyl alcohol to the vessel to achieve a concentration of approximately 0.3 M with respect to the limiting reagent.[2]
-
Seal the reaction vessel and stir the mixture at 80 °C for 19 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-aryl-4,4-dimethylpiperidine.
Application 3: Nucleophilic Substitution with Haloalkanes
4,4-Dimethylpiperidine can be used as a nucleophile in Sₙ2 reactions with haloalkanes to form quaternary ammonium salts or, more commonly, to displace a leaving group in the synthesis of more complex molecules. The hydrochloride salt requires a base to liberate the free amine for the reaction to proceed.
Quantitative Data Summary
| Reagent | Molar Eq. | Notes |
| Haloalkane Substrate | 1.0 | e.g., an alkyl bromide or chloride. |
| This compound | 1.0 | Stoichiometric amount. |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.2 | Acts as the base to deprotonate the piperidinium salt. |
| Dimethylformamide (DMF) | - | Polar aprotic solvent, concentration typically 0.3 M. |
Experimental Protocol
-
To a stirred solution of the haloalkane substrate (1.0 eq) in dimethylformamide (0.3 M), add this compound (1.0 eq) and potassium carbonate (2.0-3.2 eq).[3]
-
Stir the reaction mixture at 25 °C for 17 hours, monitoring progress by TLC or LC-MS.[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DMF.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography to isolate the N-alkylated 4,4-dimethylpiperidine product.[3]
References
Application Notes and Protocols: Synthesis of Spirocyclic Compounds Incorporating the 4,4-Dimethylpiperidine Moiety
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The use of 4,4-dimethylpiperidine hydrochloride as a direct catalyst in the synthesis of spirocyclic compounds is not widely documented in publicly available literature. These application notes, therefore, focus on the synthesis of spirocyclic compounds that incorporate the 4,4-dimethylpiperidine scaffold, a structure of interest in medicinal chemistry due to its conformational rigidity and potential for novel biological activity. The protocols provided are based on established methodologies for the synthesis of analogous spiropiperidine systems.
Application Notes
Spirocyclic compounds, particularly those containing a piperidine ring, are of significant interest in drug discovery. The rigid, three-dimensional nature of the spirocyclic scaffold can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of a gem-dimethyl group at the 4-position of the piperidine ring can offer several advantages, including:
-
Conformational Restriction: The dimethyl substitution can lock the piperidine ring in a specific conformation, which can be beneficial for optimizing ligand-receptor interactions.
-
Increased Lipophilicity: The methyl groups can enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic properties, such as membrane permeability.
-
Metabolic Stability: The quaternary carbon center can block potential sites of metabolism, leading to a longer in vivo half-life.
One common and versatile method for the synthesis of spiropiperidines is the construction of a second ring onto a pre-existing piperidine core. A particularly useful starting material for this approach is a 4-piperidone derivative. The synthesis of spiro-hydantoins from N-substituted piperidinones via a multi-step sequence involving a Strecker reaction followed by cyclization with an isocyanate is a well-established route that can be adapted for 4,4-dimethyl-4-piperidone.[1]
Experimental Protocols
The following protocols describe a two-step synthesis of a spiro-hydantoin derivative starting from an N-substituted 4,4-dimethyl-4-piperidone. This method is based on the general procedures for the synthesis of spirohydantoins.[1]
Protocol 1: Synthesis of N-Substituted-4-anilino-4-cyano-4,4-dimethylpiperidine (Strecker Reaction)
This procedure outlines the synthesis of the α-aminonitrile intermediate.
Materials:
-
N-substituted 4,4-dimethyl-4-piperidone (1.0 eq)
-
Aniline (1.1 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.0 eq)
-
Glacial acetic acid
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
To a solution of N-substituted 4,4-dimethyl-4-piperidone in glacial acetic acid, add aniline.
-
Cool the mixture in an ice bath.
-
Add trimethylsilyl cyanide dropwise to the stirred solution over a period of 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-aminonitrile.
Protocol 2: Synthesis of N-Substituted-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivative
This procedure describes the cyclization of the α-aminonitrile to the spiro-hydantoin.
Materials:
-
N-Substituted-4-anilino-4-cyano-4,4-dimethylpiperidine (1.0 eq)
-
Aryl isocyanate (e.g., phenyl isocyanate) (1.1 eq)
-
Dry dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve the α-aminonitrile in dry DCM.
-
Add the aryl isocyanate to the solution and stir at room temperature for 1-2 hours.
-
Monitor the formation of the urea intermediate by TLC.
-
Once the formation of the intermediate is complete, add concentrated HCl and heat the mixture to reflux for 4-6 hours.
-
Monitor the cyclization to the spiro-hydantoin by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final spiro-hydantoin.
Data Presentation
The following table summarizes representative reaction conditions and yields for the synthesis of spiro-hydantoins from N-substituted 4-piperidones, which can be considered analogous to the synthesis starting from a 4,4-dimethyl-4-piperidone derivative.[1]
| Starting Piperidone | Step 1 Reagents | Step 2 Reagents | Product | Overall Yield (%) | Reference |
| N-Methyl-4-piperidone | Aniline, Trimethylsilyl cyanide, Acetic acid | Phenyl isocyanate, HCl | 1-Methyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | 96 (Step 1) | [1] |
| N-Benzyl-4-piperidone | Aniline, Trimethylsilyl cyanide, Acetic acid | Ethyl isocyanate, HCl | 1-Benzyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | 76 (Step 1) | [1] |
| N-Phenethyl-4-piperidone | Aniline, Potassium cyanide, Acetic acid/Water | Varies (library synthesis) | Library of 1,3,8-triazaspiro[4.5]decane-2,4-diones | 21 (Step 1) | [1] |
Mandatory Visualization
Caption: Synthetic pathway for a spiro-hydantoin from a 4,4-dimethyl-4-piperidone.
Caption: General experimental workflow for the synthesis of spiro-hydantoins.
References
Application Notes and Protocols for N-alkylation Reactions with 4,4-Dimethylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethylpiperidine is a valuable scaffold in medicinal chemistry and materials science. Its gem-dimethyl group at the 4-position can impart unique conformational constraints and lipophilicity to target molecules. The N-alkylation of this secondary amine is a critical transformation for the synthesis of diverse derivatives with potential applications as pharmaceuticals, agrochemicals, and specialty chemicals. This document provides detailed application notes and experimental protocols for the N-alkylation of 4,4-Dimethylpiperidine hydrochloride, a common and stable starting material.
Since this compound is an ammonium salt, a crucial first step in any N-alkylation reaction is its neutralization to the corresponding free secondary amine. This is typically achieved in situ through the addition of a suitable base. The choice of base, solvent, and reaction conditions is paramount for achieving high yields and purity of the desired N-alkylated product.
This guide will cover three primary methods for the N-alkylation of 4,4-Dimethylpiperidine:
-
Direct Alkylation with Alkyl Halides: A classical and straightforward approach for introducing alkyl groups.
-
Reductive Amination with Carbonyl Compounds: A versatile method for synthesizing a wide range of N-alkyl derivatives, particularly when direct alkylation is challenging.
-
Buchwald-Hartwig Amination for N-Arylation: A powerful palladium-catalyzed cross-coupling reaction for the formation of N-aryl and N-heteroaryl derivatives.
General Considerations for Handling this compound
This compound is a stable, crystalline solid that is easier to handle and store than the free base, which is a volatile and flammable liquid[1][2]. The pKa of the conjugate acid of piperidine derivatives is typically around 11, indicating that a sufficiently strong base is required to deprotonate the ammonium salt and generate the nucleophilic free amine for the subsequent alkylation reaction.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation via nucleophilic substitution is a widely used method for forming C-N bonds. The reaction involves the deprotonation of this compound to the free amine, which then acts as a nucleophile, attacking the electrophilic alkyl halide.
General Reaction Scheme:
The choice of base is critical to neutralize the hydrochloride and the hydrogen halide (HX) formed during the reaction. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), triethylamine (Et₃N), and N,N-diisopropylethylamine (DIPEA)[3]. The use of stronger bases like sodium hydride (NaH) can also be employed, particularly with less reactive alkyl halides[3].
Quantitative Data for Direct N-Alkylation
The following table summarizes representative conditions and yields for the direct N-alkylation of piperidine derivatives with various alkyl halides. While specific data for 4,4-dimethylpiperidine is limited in readily available literature, the data for closely related structures provides a strong starting point for reaction optimization.
| Amine Substrate | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Piperidone monohydrate hydrochloride | Benzyl bromide | K₂CO₃ | DMF | 65 | 14 | 89.3 | [4] |
| Piperidine | Methyl iodide | K₂CO₃ | DMF | RT | 24 | - | [5] |
| Imidazopyridine derivative | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | RT | Overnight | 52-72 | [6] |
| Piperidine | Various alkyl bromides/iodides | KHCO₃ | Acetonitrile | RT | Several | - | [3] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocol: N-Benzylation of this compound
This protocol describes a general procedure for the N-benzylation of this compound using benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF (to make a ~0.5 M solution).
-
Add anhydrous potassium carbonate (2.5 - 3.0 eq) to the suspension.
-
Stir the mixture vigorously at room temperature for 30-60 minutes to ensure complete neutralization of the hydrochloride salt.
-
To the stirred suspension, add benzyl bromide (1.1 - 1.2 eq) dropwise.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-benzyl-4,4-dimethylpiperidine.
Workflow Diagram:
Caption: Workflow for Direct N-Alkylation.
Method 2: N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for the synthesis of amines. This two-step, one-pot process involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated amine. This method is particularly advantageous as it avoids the formation of quaternary ammonium salts, a potential side reaction in direct alkylation[7].
General Reaction Scheme:
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity for reducing the iminium ion in the presence of the unreacted carbonyl compound[8][9]. Other reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄)[7][10].
Quantitative Data for Reductive Amination
The following table presents examples of reductive amination of piperidine derivatives with various carbonyl compounds.
| Amine Substrate | Carbonyl Compound | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Benzaldehyde | NaBH(OAc)₃ | EtOAc | RT | 6 | - | [8] |
| Pyrrolidine | Benzaldehyde | NaBH₄ / Aquivion-Fe | CPME/MeOH | 40 then RT | 3.5 | High | [10] |
| Various amines | Various aldehydes/ketones | NaBH₃CN | - | - | - | - | [7] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocol: Reductive Amination of this compound with Benzaldehyde
This protocol provides a general procedure for the N-benzylation of this compound via reductive amination.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DCM or DCE (to make a ~0.2 M solution).
-
Add triethylamine (1.1 eq) to the suspension and stir for 15-30 minutes at room temperature to generate the free amine.
-
Add benzaldehyde (1.05 eq) to the reaction mixture and stir for 1-2 hours at room temperature to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-benzyl-4,4-dimethylpiperidine.
Signaling Pathway Diagram:
Caption: Reductive Amination Signaling Pathway.
Method 3: Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds, particularly for the synthesis of N-aryl and N-heteroaryl amines[4][11][12]. This reaction is highly versatile and tolerates a wide range of functional groups.
General Reaction Scheme:
The reaction requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos, RuPhos), and a base (typically a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄). The choice of ligand is crucial and depends on the specific substrates being coupled.
Quantitative Data for Buchwald-Hartwig Amination
The following table provides examples of Buchwald-Hartwig amination with piperidine derivatives.
| Amine Substrate | Aryl Halide | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Various secondary amines | (Hetero)aryl halides | Pd(OAc)₂ | RuPhos | NaOt-Bu | Toluene | 110 | 50-99 | [8] |
| Piperidine | Aryl bromides | Pd(OAc)₂ | - | - | - | - | - | [13] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocol: N-Phenylation of this compound
This protocol outlines a general procedure for the N-arylation of this compound with bromobenzene.
Materials:
-
This compound
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and RuPhos (2-4 mol%).
-
Add sodium tert-butoxide (1.4 eq) and this compound (1.2 eq).
-
Add anhydrous toluene to the Schlenk tube, followed by bromobenzene (1.0 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-phenyl-4,4-dimethylpiperidine.
Logical Relationship Diagram:
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
Conclusion
The N-alkylation of this compound can be effectively achieved through several synthetic methodologies. Direct alkylation with alkyl halides offers a straightforward approach, while reductive amination provides a versatile and controlled alternative that avoids over-alkylation. For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is a powerful and highly adaptable method. The choice of the optimal method and reaction conditions will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. The protocols and data presented in this document serve as a comprehensive guide for researchers to successfully synthesize a wide range of N-alkylated 4,4-dimethylpiperidine derivatives for various applications in drug discovery and chemical research.
References
- 1. This compound | 38646-68-3 [sigmaaldrich.com]
- 2. 4,4-Dimethylpiperidine | C7H15N | CID 138100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 5. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 12. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: Use of Piperidine Derivatives in Multi-component Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single step. These reactions are highly valued in drug discovery for their efficiency and ability to rapidly generate libraries of structurally diverse compounds. A key factor in the success of many MCRs is the choice of a suitable catalyst. Basic catalysts, such as cyclic amines, are often employed to facilitate key condensation and proton transfer steps.
This document addresses the requested use of 4,4-Dimethylpiperidine hydrochloride as a catalyst in multi-component reactions. Following a comprehensive review of the scientific literature, it has been determined that there are no documented applications of this compound or its free base, 4,4-Dimethylpiperidine, as a catalyst in named multi-component reactions such as the Hantzsch, Biginelli, or Ugi reactions.
While the requested compound lacks documented applications in this context, the structurally related and widely used base catalyst, piperidine , is well-established in facilitating multi-component reactions. To provide a relevant and useful guide, the following application notes and protocols detail the use of piperidine in a four-component synthesis of polyfunctionalized 1,4-dihydropyridines. This example is intended to be illustrative of the role that cyclic amine bases play in such transformations.
Application: Piperidine-Catalyzed Four-Component Synthesis of 1,4-Dihydropyridines
The Hantzsch reaction is a classic multi-component reaction used to synthesize 1,4-dihydropyridine (1,4-DHP) scaffolds, which are prevalent in medicinally important molecules, notably as calcium channel blockers. A variation of this reaction involves a four-component coupling, which can be efficiently catalyzed by a simple organic base like piperidine. This approach offers a mild and efficient alternative to traditional acid or metal-based catalysts, often resulting in high yields and simplified purification procedures.
The reaction proceeds via a one-pot condensation of an aryl aldehyde, an active methylene nitrile (like malononitrile), an amine, and dimethyl acetylenedicarboxylate (DMAD) at ambient temperature. Piperidine acts as a basic catalyst to facilitate the initial Knoevenagel condensation and subsequent reaction steps.
Logical Workflow for Piperidine-Catalyzed 1,4-DHP Synthesis
Caption: Experimental workflow for the synthesis of 1,4-dihydropyridines.
Quantitative Data Summary
The efficiency of the piperidine-catalyzed four-component reaction has been demonstrated across a range of substrates. The following table summarizes the reaction outcomes for the synthesis of various 1,4-dihydropyridine derivatives.[1]
| Entry | Aldehyde (R) | Amine (R') | Time (h) | Yield (%) |
| 1 | 4-ClC₆H₄ | C₆H₅NH₂ | 2.0 | 95 |
| 2 | C₆H₅ | C₆H₅NH₂ | 2.5 | 92 |
| 3 | 4-MeOC₆H₄ | C₆H₅NH₂ | 2.5 | 94 |
| 4 | 4-NO₂C₆H₄ | C₆H₅NH₂ | 2.0 | 96 |
| 5 | 2-ClC₆H₄ | C₆H₅NH₂ | 3.0 | 90 |
| 6 | 4-ClC₆H₄ | 4-MeC₆H₄NH₂ | 2.0 | 96 |
| 7 | 4-ClC₆H₄ | 4-MeOC₆H₄NH₂ | 2.5 | 94 |
| 8 | 4-ClC₆H₄ | Benzylamine | 2.5 | 90 |
| 9 | 4-ClC₆H₄ | Cyclohexylamine | 2.0 | 92 |
Experimental Protocols
General Procedure for the Piperidine-Catalyzed Four-Component Synthesis of Polyfunctionalized 1,4-Dihydropyridines [1]
Materials:
-
Aryl aldehyde (2.0 mmol)
-
Malononitrile (2.0 mmol)
-
Dimethyl acetylenedicarboxylate (DMAD) (2.0 mmol)
-
Aromatic or aliphatic amine (2.0 mmol)
-
Piperidine (20 mol%, ~0.4 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add the aryl aldehyde (2.0 mmol), malononitrile (2.0 mmol), the amine (2.0 mmol), and ethanol (10 mL).
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
To the stirring solution, add dimethyl acetylenedicarboxylate (2.0 mmol).
-
Finally, add piperidine (20 mol%) to the reaction mixture using a micropipette.
-
Continue to stir the reaction at ambient temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction (typically within 2-3 hours), a solid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and the catalyst.
-
Dry the purified product under vacuum to obtain the polyfunctionalized 1,4-dihydropyridine.
-
Characterize the product using appropriate spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Conclusion
While this compound does not have a documented role in multi-component reactions based on available literature, the use of piperidine as a catalyst for the synthesis of 1,4-dihydropyridines demonstrates the utility of simple cyclic amines in promoting these complex transformations. The provided protocol offers a highly efficient, operationally simple, and environmentally benign method for accessing a library of potentially bioactive 1,4-DHP derivatives under mild, ambient conditions. Researchers are encouraged to consider established catalysts like piperidine for such reactions.
References
Application Notes: 4,4-Dimethylpiperidine Hydrochloride as a Potential Reagent for Dehydrohalogenation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes explore the potential use of 4,4-dimethylpiperidine hydrochloride as a precursor to a sterically hindered base for dehydrohalogenation reactions. While direct literature precedents for this specific application are not available, this document provides a theoretical framework and general protocols based on the established principles of elimination reactions and the behavior of analogous sterically hindered amine bases. The focus is on the E2 elimination pathway and the regioselectivity (Hofmann vs. Zaitsev) influenced by base structure.
Disclaimer: The following protocols are hypothetical and intended for illustrative purposes. Researchers should conduct small-scale test reactions to determine optimal conditions for their specific substrates.
Introduction: Dehydrohalogenation and the Role of Sterically Hindered Bases
Dehydrohalogenation is a fundamental elimination reaction in organic synthesis, involving the removal of a hydrogen halide (HX) from an alkyl halide to form an alkene. This reaction is typically mediated by a base. The regiochemical outcome of the reaction, which dictates the position of the newly formed double bond, is highly dependent on the structure of both the substrate and the base employed.
-
Zaitsev's Rule: Typically, with small, unhindered bases (e.g., ethoxide), the major product is the more substituted (and more thermodynamically stable) alkene.
-
Hofmann's Rule: With sterically bulky bases, the major product is often the less substituted (less thermodynamically stable but kinetically favored) alkene. This is because the bulky base preferentially abstracts a proton from the less sterically hindered β-carbon.[1][2]
4,4-Dimethylpiperidine, the free base form of this compound, is a secondary amine with significant steric bulk around the nitrogen atom due to the gem-dimethyl group at the 4-position. This structural feature suggests its potential as a non-nucleophilic, sterically hindered base, analogous to well-known bases like 2,2,6,6-tetramethylpiperidine (TMP) or diisopropylethylamine (DIPEA). Such bases are valuable for minimizing competing nucleophilic substitution (SN2) reactions and for promoting Hofmann elimination.[3]
Preparing the Active Base: Neutralization of the Hydrochloride Salt
This compound is a salt and must be converted to its free base, 4,4-dimethylpiperidine, to be effective in dehydrohalogenation. This can be achieved by treatment with a stronger base, followed by extraction and purification.
Protocol 1: General Procedure for the Preparation of 4,4-Dimethylpiperidine (Free Base)
-
Dissolution: Dissolve this compound (1.0 eq) in water.
-
Basification: Cool the solution in an ice bath and add a strong aqueous base, such as 2M sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise with stirring until the solution is strongly basic (pH > 12).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free base, 4,4-dimethylpiperidine.
-
Purification (Optional): The resulting free base can be further purified by distillation if necessary.
Hypothetical Application in Dehydrohalogenation
The free 4,4-dimethylpiperidine base can then be used in a dehydrohalogenation reaction. The choice of solvent, temperature, and reaction time will be crucial and substrate-dependent.
Protocol 2: Hypothetical Protocol for Dehydrohalogenation using 4,4-Dimethylpiperidine
-
Reaction Setup: To a solution of the alkyl halide substrate (1.0 eq) in a suitable aprotic solvent (e.g., toluene, tetrahydrofuran (THF), or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add 4,4-dimethylpiperidine (1.5 - 2.0 eq).
-
Heating: Heat the reaction mixture to a temperature appropriate for the substrate, typically ranging from 60 °C to reflux, and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate (4,4-dimethylpiperidine hydrohalide salt) has formed, it can be removed by filtration.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, distillation, or recrystallization.
Data Presentation: Comparison with Other Hindered Bases
As no quantitative data for dehydrohalogenation using 4,4-dimethylpiperidine is available, the following table presents data for other commonly used hindered bases to provide context for potential reaction outcomes.
| Base | Substrate | Product Ratio (Hofmann:Zaitsev) | Yield (%) | Conditions |
| Potassium tert-butoxide (KOtBu) | 2-Bromopentane | 70:30 | >90 | t-BuOH, 70 °C |
| Lithium diisopropylamide (LDA) | 2-Bromopentane | 72:28 | High | THF, 0 °C |
| 2,2,6,6-Tetramethylpiperidine (TMP) | 2-Bromo-2-methylbutane | >99:1 (Hofmann product) | ~85 | Toluene, reflux |
| 1,8-Diazabicycloundec-7-ene (DBU) | 2-Bromooctane | 19:81 | 95 | Benzene, reflux |
Note: Data is compiled from general organic chemistry resources and may vary depending on specific reaction conditions.
Visualizing Reaction Pathways and Workflows
Diagram 1: General Mechanism of E2 Dehydrohalogenation
Caption: The concerted E2 elimination mechanism.
Diagram 2: Steric Hindrance Promoting Hofmann Elimination
Caption: Influence of base size on regioselectivity.
Diagram 3: Experimental Workflow
Caption: General workflow for dehydrohalogenation.
Conclusion
While there is a lack of specific published data on the use of this compound for dehydrohalogenation, its structure suggests that its free base form holds potential as a sterically hindered, non-nucleophilic base. It is theoretically well-suited for promoting the formation of less-substituted (Hofmann) alkenes from appropriately substituted alkyl halides, particularly where competing substitution reactions are a concern. The provided general protocols and theoretical background serve as a guide for researchers interested in exploring the utility of this reagent in organic synthesis. Experimental validation is required to establish its efficacy and optimal reaction conditions.
References
Application Notes and Protocols for the Synthesis of Novel Therapeutic Agents Using 4,4-Dimethylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel therapeutic agents utilizing 4,4-Dimethylpiperidine hydrochloride as a key building block. The focus is on the synthesis of potent antagonists for the C-X-C chemokine receptor type 4 (CXCR4), a critical target in HIV entry and cancer metastasis.
Introduction to 4,4-Dimethylpiperidine in Drug Discovery
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide range of therapeutic agents due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation. The 4,4-dimethylpiperidine moiety, in particular, offers a rigid core that can be strategically functionalized to achieve high-affinity and selective interactions with biological targets. This structural motif is a key component in the design of various bioactive molecules, including potent analgesics and receptor antagonists.
Therapeutic Target: CXCR4 Receptor
The CXCR4 receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in numerous physiological and pathological processes. Its interaction with its endogenous ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), governs cell migration, hematopoiesis, and immune responses. Dysregulation of the CXCL12/CXCR4 signaling axis is implicated in a variety of diseases, including HIV-1 infection, various cancers, and inflammatory conditions.[1][2][3][4][5]
In the context of HIV, CXCR4 acts as a co-receptor for the entry of T-tropic (X4) strains of the virus into host cells.[1][2] In oncology, the overexpression of CXCR4 on cancer cells facilitates their metastasis to organs that have high concentrations of CXCL12, such as the lungs, liver, and bone marrow.[1][3][4][5] Therefore, the development of small-molecule antagonists that block the CXCR4 receptor is a promising therapeutic strategy for both anti-HIV and anti-cancer treatments.
Featured Therapeutic Agent: A Potent CXCR4 Antagonist
This document details the synthesis and application of a novel and potent CXCR4 antagonist, structurally related to known inhibitors like KRH-3955, which incorporates a 4,4-dimethylpiperidine core. This class of compounds has demonstrated high efficacy in inhibiting CXCR4-mediated signaling and viral entry.
Biological Activity Data
The following tables summarize the in vitro biological activity of a representative 4,4-dimethylpiperidine-based CXCR4 antagonist, referred to here as Compound A, and compares it with the known CXCR4 antagonist, AMD3100.
Table 1: CXCR4 Receptor Binding Affinity
| Compound | Target | Assay Type | IC50 (nM) |
| Compound A (KRH-3955 analogue) | CXCR4 | SDF-1α Competitive Binding | 0.61[6][7] |
| AMD3100 | CXCR4 | SDF-1α Competitive Binding | 319.6[8] |
Table 2: Anti-HIV-1 Activity
| Compound | Virus Strain | Cell Line | EC50 (nM) |
| Compound A (KRH-3955 analogue) | X4 HIV-1 (NL4-3) | Activated PBMCs | 0.3 - 1.0[7] |
| AMD3100 | X4 HIV-1 | Various | ~50-100 |
Table 3: Functional Antagonism
| Compound | Assay Type | Cell Line | IC50 (nM) |
| Compound A (KRH-3955 analogue) | CXCL12-induced Ca2+ Signaling | CXCR4-expressing cells | ~1.0[6][9] |
| AMD3100 | CXCL12-induced Ca2+ Signaling | Various | ~20-50 |
Experimental Protocols
Synthesis of a 4,4-Dimethylpiperidine-Based CXCR4 Antagonist (Compound A Analogue)
This protocol describes a plausible synthetic route to a potent CXCR4 antagonist incorporating the 4,4-dimethylpiperidine scaffold. The synthesis involves a key N-alkylation step of 4,4-dimethylpiperidine.
Overall Synthetic Scheme:
Caption: A plausible multi-step synthesis of a CXCR4 antagonist.
Step 1: N-Alkylation of 4,4-Dimethylpiperidine
-
Deprotonation of this compound: To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2.0 eq.). Stir the mixture at room temperature for 1-2 hours to generate the free base of 4,4-dimethylpiperidine.
-
N-Alkylation: To the reaction mixture containing the free base, add 1-(bromomethyl)-4-nitrobenzene (1.1 eq.) dropwise. Stir the reaction at room temperature overnight.
-
Work-up and Purification: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4,4-dimethyl-1-(4-nitrobenzyl)piperidine.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Dissolve 4,4-dimethyl-1-(4-nitrobenzyl)piperidine (1.0 eq.) in ethanol in a hydrogenation vessel.
-
Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C). Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain 4-((4,4-dimethylpiperidin-1-yl)methyl)aniline.
Step 3: Amide Coupling and Deprotection
-
Amide Coupling: To a solution of 4-((4,4-dimethylpiperidin-1-yl)methyl)aniline (1.0 eq.) and N-Boc-L-proline (1.1 eq.) in DMF, add a coupling reagent such as HATU (1.2 eq.) and a base like DIPEA (2.0 eq.). Stir the reaction at room temperature overnight.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Boc Deprotection: Dissolve the crude product in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 1-2 hours.
-
Purification: Concentrate the reaction mixture and purify the residue by preparative HPLC to obtain the final CXCR4 antagonist.
In Vitro Biological Assays
CXCR4 Receptor Binding Assay (SDF-1α Competition)
-
Cell Culture: Use a cell line stably expressing the human CXCR4 receptor (e.g., CHO-CXCR4 cells).
-
Competition Binding: Incubate the cells with a fixed concentration of a labeled CXCR4 ligand (e.g., ¹²⁵I-SDF-1α) and varying concentrations of the test compound.
-
Measurement: After incubation, wash the cells to remove unbound ligand and measure the remaining radioactivity.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.
Anti-HIV-1 Assay
-
Cell Culture: Use peripheral blood mononuclear cells (PBMCs) activated with phytohemagglutinin (PHA) and interleukin-2 (IL-2).
-
Infection: Infect the activated PBMCs with an X4-tropic HIV-1 strain (e.g., NL4-3) in the presence of varying concentrations of the test compound.
-
Measurement: After several days of culture, measure the level of HIV-1 replication, typically by quantifying the p24 antigen in the culture supernatant using an ELISA.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the test compound that inhibits 50% of viral replication.
Signaling Pathway Diagrams
CXCR4 Signaling Pathway in Cancer Metastasis
Caption: CXCR4 signaling in cancer metastasis and its inhibition.
CXCR4-Mediated HIV-1 Entry Pathway
Caption: Inhibition of HIV-1 entry by a CXCR4 antagonist.
References
- 1. Targeting Chemokine Receptor CXCR4 for Treatment of HIV-1 Infection, Tumor Progression, and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting chemokine receptor CXCR4 for treatment of HIV-1 infection, tumor progression, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment [frontiersin.org]
- 4. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification and Recrystallization of 4,4-Dimethylpiperidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification and recrystallization of 4,4-Dimethylpiperidine hydrochloride. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful purification of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the purification and recrystallization of this compound.
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | The solvent is too nonpolar to dissolve the hydrochloride salt, even when heated. | Use a more polar solvent such as ethanol, methanol, or isopropanol to dissolve the compound. |
| Too much solvent was used, preventing the solution from reaching supersaturation upon cooling. | Reduce the solvent volume by gentle heating under a stream of nitrogen or by rotary evaporation, then allow the solution to cool again. | |
| The cooling process is too rapid, hindering crystal nucleation and growth. | Allow the solution to cool slowly to room temperature before transferring it to an ice bath. Insulation of the flask can help slow the cooling rate. | |
| "Oiling Out" (Formation of a liquid layer instead of solid crystals) | The melting point of the impure compound is lower than the temperature of the saturated solution. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a slightly larger volume of solvent can sometimes prevent oiling out. |
| High concentration of impurities. | Consider a preliminary purification step, such as an acid-base extraction, before recrystallization. | |
| Low Yield of Recovered Crystals | A significant amount of the compound remains dissolved in the mother liquor. | Cool the solution for a longer period in an ice bath to maximize precipitation. Minimize the amount of cold solvent used to wash the crystals during filtration. |
| Premature crystallization occurred during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling of the solution during filtration. Add a small excess of hot solvent before filtration to ensure the compound remains dissolved. | |
| Discolored Crystals (e.g., yellow or brown tint) | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: For amine hydrochlorides like this compound, polar protic solvents are generally a good starting point. A mixed solvent system is often effective. We recommend trying a combination of a "good" solvent that dissolves the compound well at high temperatures (e.g., ethanol, methanol, or isopropanol) and a "poor" solvent in which the compound is less soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane) to induce crystallization.
Q2: My this compound won't dissolve, even in hot solvent. What should I do?
A2: This indicates that the chosen solvent is not polar enough. This compound is a salt and requires a polar solvent to dissolve. Switch to a more polar solvent such as methanol or ethanol. If solubility is still an issue, a small amount of water can be added to the alcohol, but be aware that removing all water from the final product can be challenging.
Q3: How can I induce crystallization if no crystals form after cooling?
A3: If the solution is supersaturated but no crystals have formed, you can try the following techniques:
-
Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. This can create nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution to act as a template for crystal growth.
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath.
Q4: What is the expected purity and yield after one recrystallization?
A4: A single successful recrystallization can significantly improve the purity of this compound, potentially from a crude state to >99% purity, depending on the nature of the impurities. The yield is highly dependent on the initial purity and the recrystallization technique, but a yield of 70-90% is typically achievable with an optimized procedure.
Experimental Protocol: Recrystallization of this compound
This protocol details a general procedure for the recrystallization of this compound using a mixed solvent system of ethanol and diethyl ether.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Diethyl ether (reagent grade, anhydrous)
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and continue to heat until the solution is clear.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once cooled, slowly add diethyl ether (the anti-solvent) until the solution becomes slightly cloudy.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Initial Purity | 85-95% | Purity of a typical crude product. |
| Purity after Recrystallization | >99% | Dependent on the efficiency of the procedure. |
| Expected Yield | 70-90% | Can be lower if multiple recrystallizations are performed. |
| Melting Point (pure) | 227-228 °C | A sharp melting point range indicates high purity. |
Diagrams
Caption: Experimental workflow for the purification and recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
Common side reactions and byproducts with 4,4-Dimethylpiperidine hydrochloride
Welcome to the technical support center for 4,4-Dimethylpiperidine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common side reactions, byproducts, and troubleshooting during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity characteristics of this compound?
4,4-Dimethylpiperidine is a secondary amine. The nitrogen atom is nucleophilic and basic, making it suitable for reactions such as N-alkylation, N-acylation, and N-arylation. The gem-dimethyl group at the C4 position introduces significant steric hindrance around the piperidine ring, which can influence its reactivity compared to unsubstituted piperidine. This steric bulk can slow down the rate of N-substitution reactions and may necessitate more forcing reaction conditions. The hydrochloride salt is the stable, solid form, and the free base can be generated in situ or prior to reaction by treatment with a suitable base.
Q2: What are the most common side reactions observed when using 4,4-Dimethylpiperidine?
The most common side reactions are related to its nucleophilicity and the steric hindrance imparted by the gem-dimethyl groups. These include:
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Over-alkylation: In N-alkylation reactions, the initial product, a tertiary amine, can be further alkylated to form a quaternary ammonium salt, especially if an excess of the alkylating agent is used.
-
Elimination Reactions: Under strongly basic conditions and elevated temperatures, quaternary ammonium salts derived from 4,4-dimethylpiperidine can potentially undergo Hofmann elimination to yield alkenes.
-
Incomplete Reactions: Due to steric hindrance, reactions at the nitrogen center may be sluggish and not proceed to completion, resulting in mixtures of starting material and product.
Q3: How does the steric hindrance of the gem-dimethyl group affect its reactivity?
The gem-dimethyl group at the 4-position does not directly shield the nitrogen atom. However, it locks the piperidine ring in a chair conformation and can influence the approach of bulky reagents to the nitrogen. This steric effect can lead to slower reaction rates for N-substitution compared to less substituted piperidines. Consequently, more forcing conditions (higher temperatures, longer reaction times, or more reactive reagents) may be required to achieve desired conversions, which in turn can lead to the formation of byproducts.
Troubleshooting Guides
N-Alkylation Reactions
Issue: Low yield of the desired N-alkylated product and presence of unreacted 4,4-Dimethylpiperidine.
| Possible Cause | Recommended Solution |
| Insufficient Reactivity | The gem-dimethyl groups may sterically hinder the approach of the alkylating agent. |
| * Increase the reaction temperature. | |
| * Prolong the reaction time. | |
| * Use a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). | |
| * Consider using a more polar aprotic solvent like DMF or DMSO to enhance the reaction rate. | |
| Incomplete Deprotonation | If starting from the hydrochloride salt, the base used may not be strong enough to fully generate the free amine. |
| * Use a stronger base (e.g., NaH, K2CO3). | |
| * Ensure the base is used in at least stoichiometric amounts relative to the hydrochloride salt. |
Issue: Formation of a quaternary ammonium salt byproduct.
| Possible Cause | Recommended Solution |
| Over-alkylation | The N-alkylated tertiary amine product is further reacting with the alkylating agent. |
| * Use a stoichiometric amount or a slight deficiency of the alkylating agent. | |
| * Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. | |
| * Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
N-Acylation Reactions
Issue: The acylation reaction is slow or incomplete.
| Possible Cause | Recommended Solution |
| Steric Hindrance and Low Nucleophilicity | The steric bulk of the piperidine and the acylating agent may be impeding the reaction. The nucleophilicity of the nitrogen may be reduced by electron-withdrawing groups on the acylating agent. |
| * Use a more reactive acylating agent (e.g., an acyl chloride or anhydride over a carboxylic acid with a coupling agent). | |
| * Add a catalytic amount of a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP). | |
| * Increase the reaction temperature. | |
| Protonation of the Amine | The HCl byproduct from reaction with an acyl chloride protonates the starting amine, rendering it non-nucleophilic. |
| * Use at least two equivalents of the 4,4-dimethylpiperidine (one as the nucleophile and one as a base). | |
| * Alternatively, use one equivalent of the piperidine and at least one equivalent of a non-nucleophilic base like triethylamine. |
Potential for Hofmann Elimination
Under certain conditions, quaternary ammonium salts of 4,4-dimethylpiperidine can undergo elimination.
Reaction Pathway:
-
Quaternization: The tertiary amine product of an N-alkylation is further alkylated (e.g., with excess methyl iodide) to form a quaternary ammonium salt.
-
Hydroxide Exchange: The counterion (e.g., iodide) is exchanged for hydroxide, typically using silver oxide and water.
-
Elimination: Heating the quaternary ammonium hydroxide leads to an E2 elimination, forming an alkene and trimethylamine. Due to the steric bulk of the leaving group, the Hofmann product (least substituted alkene) is favored.[1]
Experimental Protocols
General Protocol for N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and potassium carbonate (2.5 eq).
-
Add anhydrous DMF to the flask.
-
Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for N-Acylation of 4,4-Dimethylpiperidine
This protocol outlines a general procedure for the N-acylation using an acyl chloride.
Materials:
-
4,4-Dimethylpiperidine (free base)
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4,4-dimethylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.05 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
References
Stability and storage conditions for 4,4-Dimethylpiperidine hydrochloride
This technical support guide provides essential information on the stability and storage of 4,4-Dimethylpiperidine hydrochloride, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] The recommended storage temperature is room temperature.[2][3][4] For long-term stability, storing under an inert atmosphere is also advised.[3][4]
Q2: What is the appearance and stability of this compound?
A2: this compound is a white to off-white solid.[3][4] It is generally stable under recommended storage conditions. However, like other piperidine derivatives, it may be susceptible to degradation in the presence of strong bases or high temperatures.
Q3: What are the primary safety hazards associated with this compound?
A3: This compound is corrosive and can cause severe skin burns and eye damage.[1][5] It may also cause respiratory irritation.[5] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or fume hood.[1][6]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents, acids, and bases.[6] As a hydrochloride salt, it will react with strong bases to liberate the free base, 4,4-dimethylpiperidine.
Q5: How does pH affect the stability of piperidine derivatives in aqueous solutions?
A5: The stability of piperidine derivatives in aqueous solutions is significantly influenced by pH. In neutral to mildly acidic conditions (pH 4-7), the compound exists primarily in its protonated and more stable piperidinium salt form.[7] Under strongly basic conditions (pH > 10), especially with heat, the free base form can be susceptible to degradation pathways like Hofmann elimination.[7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify that the compound has been stored according to the recommended conditions (cool, dry, tightly sealed).2. Prepare fresh solutions for your experiment.3. If working in a basic medium, consider the potential for degradation and minimize exposure time or temperature. |
| Poor solubility in a non-polar organic solvent | This compound is a salt and is expected to have low solubility in non-polar solvents. | 1. Consider using a more polar solvent.2. If the free base is required for your reaction, you can neutralize the hydrochloride salt with a suitable base and extract the free base into an organic solvent. |
| Unexpected side products in a reaction | The compound may have degraded, or it may be reacting with other components in the reaction mixture. | 1. Confirm the purity of your starting material using an appropriate analytical technique (e.g., NMR, LC-MS).2. Review the reaction conditions to ensure compatibility with a piperidine derivative. Avoid high temperatures in the presence of strong bases if possible. |
| Solid material has changed color or appearance | Potential degradation or contamination. | 1. Do not use the material if its appearance has significantly changed.2. It is recommended to acquire a fresh batch of the compound. |
Stability and Storage Conditions Summary
| Parameter | Recommendation | Reference |
| Storage Temperature | Room Temperature | [2][3][4] |
| Atmosphere | Store in a dry place; inert atmosphere recommended for long-term storage. | [1][3][4] |
| Container | Tightly closed container. | [1][8][9][10] |
| Location | Cool and well-ventilated area. | [1][8][9] |
| Incompatible Materials | Strong oxidizing agents, acids, and bases. | [6] |
Experimental Protocol: Stability Assessment Workflow
The following diagram outlines a general workflow for assessing the stability of this compound under various stress conditions.
Caption: Workflow for assessing the stability of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | 38646-68-3 [sigmaaldrich.com]
- 3. This compound , 97% , 38646-68-3 - CookeChem [cookechem.com]
- 4. 4,4-dimethylpiperidinium chloride | 38646-68-3 [chemicalbook.com]
- 5. 4,4-Dimethylpiperidine | C7H15N | CID 138100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: 4,4-Dimethylpiperidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling and effective use of 4,4-Dimethylpiperidine hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is the hydrochloride salt of the organic compound 4,4-Dimethylpiperidine. It is primarily used as a building block and intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its piperidine structure is a common motif in many biologically active molecules. The compound's basicity and nucleophilicity, characteristic of secondary amines, allow it to participate in a variety of chemical reactions, including N-alkylation and N-acylation, to introduce the 4,4-dimethylpiperidine moiety into a target molecule.
Q2: What are the main safety hazards associated with this compound?
A2: this compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage.[1] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
Q3: How should I properly store this compound in the laboratory?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.
Q4: What are the appropriate first aid measures in case of exposure to this compound?
A4:
-
In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Troubleshooting Guides
N-Alkylation Reactions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no reaction | - Insufficiently reactive alkylating agent.- Steric hindrance from the gem-dimethyl group.- Inappropriate base or solvent. | - Use a more reactive alkylating agent (e.g., iodide instead of chloride).- Increase the reaction temperature and/or reaction time.- Use a stronger, non-nucleophilic base (e.g., NaH) in a polar aprotic solvent like DMF or acetonitrile.[3] |
| Formation of quaternary ammonium salt (over-alkylation) | - Excess alkylating agent.- Reaction conditions are too harsh. | - Use a slight excess of the piperidine starting material.- Add the alkylating agent slowly or via a syringe pump to maintain a low concentration.[3]- Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is formed. |
| Difficult purification | - Presence of unreacted starting materials and byproducts. | - Perform an acid-base extraction to separate the basic amine product from neutral or acidic impurities.- Utilize column chromatography for purification of the final product. |
N-Acylation Reactions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete acylation | - Insufficiently reactive acylating agent.- Steric hindrance. | - Use a more reactive acylating agent, such as an acyl chloride or anhydride.- Use a suitable coupling agent if starting from a carboxylic acid.- Increase the reaction temperature. |
| Formation of side products | - Base-catalyzed side reactions. | - Use a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA).- Perform the reaction at a lower temperature to minimize side reactions. |
Data Presentation
| Property | Value |
| Molecular Formula | C₇H₁₅N·HCl |
| Molecular Weight | 149.66 g/mol [4] |
| Appearance | White to off-white solid |
| Melting Point | 227-228 °C[2] |
| Boiling Point (of free base) | 145-146 °C |
| Solubility | Soluble in water. Solubility in organic solvents varies. |
| Storage Temperature | Room Temperature[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 3,3-dimethylglutarimide.[6]
Materials:
-
3,3-dimethylglutarimide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Anhydrous hydrogen chloride (HCl) gas
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Under an argon atmosphere, cautiously add solid LiAlH₄ (2.5 g, 64 mmol) to a 500 mL round-bottom flask, followed by the slow addition of 40 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3,3-dimethylglutarimide (3.0 g, 21 mmol) dissolved in 20 mL of anhydrous THF. Gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Attach a reflux condenser and heat the mixture to reflux in an oil bath for 3 hours.
-
Cool the reaction mixture to room temperature and then place the flask in a cold water bath.
-
Slowly and sequentially add 2.5 mL of water, 2.5 mL of 15% aqueous NaOH solution, and 7.5 mL of water dropwise to quench the reaction. A thick suspension will form.
-
Add 150 mL of anhydrous ether, stir the mixture, and then filter to remove the solids.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.
-
Cool the organic solution in an ice bath and bubble anhydrous HCl gas through it for approximately 30 seconds to precipitate a thick white solid.
-
Collect the solid by filtration to obtain this compound.
Protocol 2: General Procedure for N-Alkylation
This protocol provides a general method for the N-alkylation of a piperidine, which can be adapted for 4,4-Dimethylpiperidine.[3]
Materials:
-
This compound
-
A suitable base (e.g., K₂CO₃, NaH, or DIPEA)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
If starting with the hydrochloride salt, neutralize it to the free base by treatment with a suitable base (e.g., aqueous NaOH) and extract with an organic solvent. Dry the organic layer and remove the solvent.
-
Dissolve the 4,4-Dimethylpiperidine (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base (e.g., K₂CO₃, 2.0 eq).
-
Slowly add the alkyl halide (1.1 eq) to the stirred solution.
-
Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or distillation.
Visualizations
Caption: General experimental workflow for reactions involving 4,4-Dimethylpiperidine.
Caption: Decision-making workflow for handling a spill of this compound.
Caption: Relationship between this compound and its free base.
References
- 1. 4,4-Dimethylpiperidine | C7H15N | CID 138100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound , 97% , 38646-68-3 - CookeChem [cookechem.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. This compound | 38646-68-3 [sigmaaldrich.com]
- 6. 4,4-dimethylpiperidinium chloride synthesis - chemicalbook [chemicalbook.com]
Hygroscopicity of 4,4-Dimethylpiperidine hydrochloride and its impact on reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4,4-Dimethylpiperidine hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the hygroscopicity of this compound and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Is this compound a hygroscopic compound?
A1: While specific quantitative data on the hygroscopicity of this compound is not extensively published, amine hydrochloride salts, in general, have a tendency to be hygroscopic. This means they can attract and absorb moisture from the surrounding atmosphere.[1] It is best practice to handle this compound as a hygroscopic solid to ensure reproducibility in experiments.
Q2: What is the potential impact of absorbed water on my reactions?
A2: The presence of even small amounts of water can have a significant impact on moisture-sensitive reactions.[2] Absorbed water in this compound can lead to several issues, including:
-
Hydrolysis of sensitive reagents: Water can react with and decompose moisture-sensitive starting materials, reagents, or catalysts.
-
Alteration of reaction kinetics: The presence of water can change the reaction rate, sometimes leading to incomplete conversions or the formation of side products.
-
Inaccurate stoichiometry: If the reagent has absorbed a significant amount of water, the actual mass of the active compound will be lower than the weighed mass, leading to incorrect molar ratios in the reaction.
-
Catalyst deactivation: In catalytic reactions, water can act as a poison to certain catalysts, reducing their efficiency or deactivating them completely.
Q3: How should I properly store and handle this compound to minimize water absorption?
A3: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a dry environment, such as a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride).[3] For particularly sensitive applications, storage inside a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon) is recommended. When handling the compound, it is advisable to work quickly in a low-humidity environment or within a glovebox to prevent prolonged exposure to atmospheric moisture.
Q4: How can I determine the water content of my this compound sample?
A4: The most accurate and widely used method for determining the water content in a solid sample is Karl Fischer titration.[4][5] This technique is specific to water and can provide precise measurements even at very low concentrations. Other methods like Loss on Drying (LOD) can also be used, but they are less specific as they measure the loss of any volatile components, not just water.
Troubleshooting Guide
Problem 1: I am observing inconsistent yields or reaction rates in my experiments using this compound from different batches or that has been stored for a while.
-
Possible Cause: The primary suspect for such inconsistencies is varying water content in the this compound. Different batches may have different initial water content, and prolonged storage, especially if not in a desiccator, can lead to moisture absorption.
-
Troubleshooting Steps:
-
Determine the water content: Use Karl Fischer titration to quantify the water content in the batch of this compound you are using.[6]
-
Dry the reagent: If the water content is found to be significant, dry the compound before use. This can be done by placing it in a vacuum oven at a temperature below its melting point (227-228 °C) until a constant weight is achieved.
-
Standardize handling procedures: Ensure that all weighing and addition steps are performed in a controlled environment (e.g., glovebox) or as quickly as possible to minimize exposure to atmospheric moisture.
-
Problem 2: My reaction is producing unexpected side products, and I suspect the quality of my this compound.
-
Possible Cause: The presence of water from the hygroscopic reagent could be promoting side reactions, such as hydrolysis of an ester or an acid chloride in your reaction mixture.
-
Troubleshooting Steps:
-
Analyze for water: As a first step, determine the water content of your this compound.
-
Run a control reaction: If possible, perform the reaction using a freshly opened or rigorously dried sample of the reagent and compare the outcome with your previous experiments.
-
Consider alternative reagents: If drying the reagent is not feasible or does not solve the problem, consider if an anhydrous grade of the reagent is commercially available.
-
Problem 3: The pH of my reaction mixture seems to be off, even though I am using the hydrochloride salt.
-
Possible Cause: While less common, significant water absorption can lead to the formation of a concentrated aqueous solution on the surface of the solid, which could have a slightly different effective pH upon dissolution in your reaction solvent compared to the dry solid.
-
Troubleshooting Steps:
-
Ensure the reagent is dry: Use a dried sample of this compound to see if the issue persists.
-
Monitor pH in situ: If your reaction setup allows, monitor the pH of the reaction mixture as the reagent is added.
-
Buffer the reaction: If the reaction is sensitive to minor pH fluctuations, consider the use of a suitable buffer system.
-
Quantitative Data Summary
The following table provides a hypothetical illustration of how water content in a hygroscopic reagent like this compound can affect the actual amount of active compound used in a reaction.
| Assumed Water Content (% w/w) | Actual Mass of this compound in 1.000 g of Weighed Reagent (g) | Molar Amount of Active Compound (moles) in 1.000 g of Weighed Reagent (MW = 149.66 g/mol ) | % Error in Molar Amount |
| 0.1% | 0.999 | 0.006675 | 0.1% |
| 0.5% | 0.995 | 0.006648 | 0.5% |
| 1.0% | 0.990 | 0.006615 | 1.0% |
| 2.0% | 0.980 | 0.006548 | 2.0% |
| 5.0% | 0.950 | 0.006348 | 5.0% |
Note: This data is for illustrative purposes to highlight the importance of accounting for water content.
Experimental Protocols
Protocol: Determination of Water Content in this compound by Karl Fischer Titration
This protocol outlines the general procedure for determining the water content of this compound using a coulometric Karl Fischer titrator.
Instrumentation and Reagents:
-
Karl Fischer Coulometric Titrator
-
Anode solution (e.g., HYDRANAL™-Coulomat AG)
-
Cathode solution (if using a cell with a diaphragm)
-
Benzoic acid (for neutralizing the amine)
-
Anhydrous methanol (for dissolving the sample)
-
Gas-tight syringe for sample introduction
Procedure:
-
Prepare the Titration Cell:
-
Add 100 mL of the anode solution to the anode compartment of the titration cell.
-
If applicable, add the cathode solution to the cathode compartment.
-
Add approximately 10 g of benzoic acid to the anode solution to neutralize the basicity of the amine hydrochloride and prevent interference with the titration endpoint.[6]
-
Stir the solution until the benzoic acid is dissolved.
-
-
Pre-titration (Blanking):
-
Start the titrator and allow it to perform a pre-titration to remove any residual moisture from the solvent until a stable, low drift is achieved.
-
-
Sample Preparation and Introduction:
-
Accurately weigh approximately 50-100 mg of this compound into a dry, clean vial.
-
Dissolve the sample in a known volume of anhydrous methanol.
-
Using a gas-tight syringe, draw a precise volume of the sample solution.
-
Weigh the syringe containing the sample solution.
-
Inject the sample solution into the titration cell through the septum.
-
Reweigh the empty syringe to determine the exact mass of the solution added.
-
-
Titration:
-
Start the titration. The instrument will automatically titrate the water in the sample and display the result, typically in micrograms of water.
-
-
Calculation:
-
The water content in the original solid sample is calculated as follows:
Water Content (%) = (Water detected (µg) / Mass of solid in the injected solution (mg)) * 0.1
-
The mass of the solid in the injected solution is determined from the initial concentration of the prepared sample solution and the mass of the solution injected.
-
-
Blank Measurement:
-
Perform a blank titration with the same volume of anhydrous methanol used to dissolve the sample to account for any residual water in the solvent. Subtract the blank value from the sample titration result for a more accurate measurement.
-
Visualizations
Caption: Troubleshooting workflow for issues related to the hygroscopicity of this compound.
References
Optimizing Reaction Yields with 4,4-Dimethylpiperidine Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing reaction yields when utilizing 4,4-Dimethylpiperidine hydrochloride. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield low when using this compound as a catalyst?
A1: Low yields can stem from several factors. A primary consideration is that this compound is a salt and not catalytically active in this form. The active catalyst is the free base, 4,4-Dimethylpiperidine. To generate the active catalyst, an additional, stronger base must be added to the reaction mixture to deprotonate the piperidinium ion. Insufficient deprotonation will result in low catalyst concentration and consequently, a low reaction yield. Other factors include suboptimal reaction conditions such as temperature, solvent, and reaction time, as well as potential steric hindrance from the dimethyl-substituted piperidine.
Q2: How do I activate the this compound catalyst?
A2: The active free base is generated in situ by adding a stoichiometric amount of a non-nucleophilic base relative to the hydrochloride salt. The choice of base is critical and should be stronger than 4,4-Dimethylpiperidine. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate. The activation step is typically performed by stirring the this compound with the activating base in the reaction solvent for a short period before adding the other reactants.
Q3: What are the advantages of using a sterically hindered piperidine like the 4,4-dimethyl derivative?
A3: The gem-dimethyl group at the C4 position provides steric bulk. This can be advantageous in several ways:
-
Selectivity: It can enhance diastereoselectivity or regioselectivity in certain reactions by directing the approach of substrates.
-
Reduced Side Reactions: The steric hindrance can disfavor undesired side reactions, such as Michael additions of the catalyst itself to the product.
-
Improved Stability: The dimethyl substitution can increase the stability of the piperidine ring.
Q4: Can the hydrochloride counter-ion affect my reaction?
A4: Yes, the presence of chloride ions can influence the reaction. While often considered a spectator ion, it can in some cases coordinate with metal catalysts or alter the ionic strength of the reaction medium, which may affect reaction rates. If unexpected results are observed, considering a different salt form or ensuring its complete removal after free-basing might be necessary.
Q5: How do I choose the appropriate solvent for a reaction catalyzed by 4,4-Dimethylpiperidine?
A5: The choice of solvent is crucial for both the solubility of the reactants and the efficacy of the catalyst. This compound itself has limited solubility in many non-polar organic solvents. However, the active free base is more soluble in a wider range of organic solvents. Protic solvents like ethanol can be effective for reactions like the Knoevenagel condensation. Aprotic polar solvents such as DMF or acetonitrile can also be suitable, particularly if they aid in dissolving all reaction components. It is important to ensure that the chosen solvent does not react with the catalyst or substrates.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst (HCl Salt) | Ensure a stoichiometric equivalent of a suitable base (e.g., TEA, DIPEA) is added to generate the free amine. |
| Suboptimal Catalyst Loading | Systematically vary the catalyst loading (e.g., 5, 10, 15 mol%) to find the optimal concentration. |
| Incorrect Reaction Temperature | Perform the reaction at different temperatures (e.g., room temperature, 40 °C, 60 °C) to determine the optimum. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities (e.g., Ethanol, THF, Toluene, DMF). |
| Steric Hindrance | If the substrates are also sterically demanding, the hindered catalyst may not be suitable. Consider a less hindered piperidine derivative for comparison. |
Data Presentation
The following tables provide representative data for the optimization of a Knoevenagel condensation reaction.
Table 1: Effect of Activating Base on Reaction Yield
| Entry | Activating Base (1.1 eq) | Solvent | Time (h) | Yield (%) |
| 1 | None | Ethanol | 12 | < 5 |
| 2 | Triethylamine (TEA) | Ethanol | 6 | 85 |
| 3 | Diisopropylethylamine (DIPEA) | Ethanol | 6 | 82 |
| 4 | Potassium Carbonate (K₂CO₃) | DMF | 8 | 75 |
Table 2: Optimization of Catalyst Loading
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 5 | Ethanol | 6 | 65 |
| 2 | 10 | Ethanol | 6 | 85 |
| 3 | 15 | Ethanol | 6 | 86 |
| 4 | 20 | Ethanol | 6 | 85 |
Experimental Protocols
Protocol 1: General Procedure for In-Situ Activation of this compound
This protocol describes the generation of the active 4,4-Dimethylpiperidine catalyst from its hydrochloride salt.
Materials:
-
This compound
-
Activating base (e.g., Triethylamine)
-
Anhydrous reaction solvent (e.g., Ethanol)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 0.1 mmol, 10 mol%).
-
Add the anhydrous reaction solvent (e.g., 5 mL of ethanol).
-
With stirring, add the activating base (e.g., 0.11 mmol, 1.1 equivalents of triethylamine) dropwise.
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation.
-
The solution now contains the active 4,4-Dimethylpiperidine catalyst and is ready for the addition of the reactants.
Protocol 2: Optimized Knoevenagel Condensation Using this compound
This protocol details an optimized procedure for the Knoevenagel condensation of an aromatic aldehyde with an active methylene compound.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Active methylene compound (e.g., Malononitrile, 1.0 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Triethylamine (0.11 mmol, 11 mol%)
-
Ethanol (10 mL)
-
Reflux condenser
Procedure:
-
In a round-bottom flask, prepare the activated catalyst solution as described in Protocol 1.
-
To this solution, add the aromatic aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: Experimental workflow for a Knoevenagel condensation using in-situ activated this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
Technical Support Center: Purification Strategies for Reactions Involving 4,4-Dimethylpiperidine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of excess 4,4-Dimethylpiperidine hydrochloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing excess this compound?
A1: The most common methods for removing excess this compound include:
-
Aqueous Acidic Extraction: This technique leverages the basicity of the piperidine to form a water-soluble salt, which can then be separated from the desired product in an organic solvent.
-
Scavenger Resins: These are solid-supported reagents that selectively react with and bind to the excess amine, allowing for its easy removal by filtration.[1][2]
-
Crystallization/Recrystallization: If your desired product is a solid, this method can be highly effective in separating it from the soluble this compound.[3][4]
-
Column Chromatography: This is a standard purification technique that can separate the desired compound from the piperidine derivative based on their differential adsorption to a stationary phase.[5]
-
Distillation: For volatile products, distillation can be used to separate them from the less volatile piperidine salt.[3]
Q2: How do I choose the best removal method for my specific reaction?
A2: The choice of method depends on several factors, including the properties of your desired product (solubility, stability, physical state), the scale of your reaction, and the available equipment. The decision-making process can be visualized in the following workflow:
Caption: Decision tree for selecting a purification method.
Q3: What are scavenger resins and how do they work for amine removal?
A3: Scavenger resins are functionalized solid supports designed to react with and remove excess reagents or byproducts from a reaction mixture.[1] For removing amines like 4,4-Dimethylpiperidine, resins with electrophilic functional groups are highly effective. These functional groups react covalently with the nucleophilic amine, thus immobilizing it on the solid support.[6] The resin can then be easily removed by filtration, leaving the purified product in solution.
Troubleshooting Guides
Aqueous Acidic Extraction
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of layers | Emulsion formation. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. |
| Product loss | The product may have some water solubility or is not stable to the acidic conditions. | Neutralize the aqueous layer with a base (e.g., NaHCO₃) and back-extract with an organic solvent to recover any dissolved product. For acid-sensitive products, consider using a milder acid or an alternative purification method.[7] |
| Incomplete removal of piperidine | Insufficient amount of acid used. | Ensure the aqueous layer is acidic (pH < 2) using pH paper. If necessary, add more dilute acid and repeat the extraction. |
Scavenger Resins
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete removal of piperidine | Insufficient amount of scavenger resin used. The resin may not be suitable for the specific amine. | Increase the equivalents of the scavenger resin. Ensure the chosen resin is effective for secondary amines. Resins with isocyanate or sulfonyl chloride functional groups are generally effective.[2][6] |
| Product loss | The product may be reacting with the scavenger resin. | Choose a scavenger resin with a functional group that is selective for amines and will not react with your desired product. |
| Slow reaction with the resin | Poor mixing or inappropriate solvent. | Ensure the reaction mixture is adequately stirred or agitated to allow for efficient contact between the resin and the excess amine. The solvent should swell the resin effectively. |
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the solute. The solution is too concentrated. | Use a lower-boiling solvent or a solvent mixture. Add a small amount of additional hot solvent to the oiled-out mixture and re-heat until a clear solution is formed, then cool slowly.[8] |
| No crystals form upon cooling | Too much solvent was used. The solution is supersaturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. If this fails, evaporate some of the solvent and cool again.[8] |
| Colored impurities in the final product | Co-crystallization of colored byproducts. | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[8] |
Data Presentation
Table 1: Properties of 4,4-Dimethylpiperidine and its Hydrochloride Salt
| Property | 4,4-Dimethylpiperidine | This compound |
| Molecular Formula | C₇H₁₅N[9] | C₇H₁₆ClN |
| Molecular Weight | 113.20 g/mol [9] | 149.66 g/mol |
| Physical State | Liquid[10] | Solid |
| Boiling Point | ~145-147 °C | Decomposes |
| Solubility | Soluble in organic solvents, moderately soluble in water.[10] | Soluble in water, sparingly soluble in non-polar organic solvents. |
Table 2: Comparison of Removal Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Aqueous Acidic Extraction | Simple, inexpensive, and scalable. | Not suitable for acid-sensitive products. Can lead to emulsions. | Large-scale reactions with acid-stable products. |
| Scavenger Resins | High selectivity, simple filtration workup, amenable to automation.[1] | Can be expensive. May require optimization of resin type and reaction conditions. | Purifying libraries of compounds in parallel synthesis. Removing low levels of amine impurities. |
| Recrystallization | Can yield very pure product. | Only applicable to solid products. Potential for product loss in the mother liquor. | Purification of solid products on various scales. |
| Column Chromatography | High resolution for separating complex mixtures. | Can be time-consuming and require large volumes of solvent. Basicity of amines can cause tailing on silica gel. | Small-scale purification and for separating mixtures with components of similar polarity. |
| Distillation | Effective for separating volatile compounds with different boiling points. | Not suitable for non-volatile or thermally unstable compounds. Azeotrope formation can be an issue.[3] | Purification of volatile liquid products. |
Experimental Protocols
Protocol 1: Removal by Aqueous Acidic Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently.
-
Separation: Allow the layers to separate. The protonated this compound will be in the aqueous (bottom) layer. Drain the aqueous layer.
-
Washing: Wash the organic layer with another portion of 1 M HCl, followed by saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.[3]
Caption: Experimental workflow for aqueous acidic extraction.
Protocol 2: Removal Using a Scavenger Resin
-
Resin Selection: Choose a scavenger resin suitable for secondary amines, such as a sulfonic acid-based resin (e.g., Dowex® 50WX8) or an isocyanate-based resin.
-
Reaction: To the crude reaction mixture, add the scavenger resin (typically 2-4 equivalents relative to the excess amine).
-
Agitation: Stir or gently agitate the mixture at room temperature. The reaction time will depend on the specific resin and reaction conditions (typically 1-16 hours). Monitor the removal of the amine by a suitable analytical technique (e.g., TLC, LC-MS).
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.
Caption: Experimental workflow for scavenger resin purification.
References
- 1. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 2. suprasciences.com [suprasciences.com]
- 3. benchchem.com [benchchem.com]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. rsc.org [rsc.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. benchchem.com [benchchem.com]
- 9. 4,4-Dimethylpiperidine | C7H15N | CID 138100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 4045-30-1: 4,4-Dimethylpiperidine | CymitQuimica [cymitquimica.com]
Incompatibility of 4,4-Dimethylpiperidine hydrochloride with other reagents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the incompatibility of 4,4-Dimethylpiperidine hydrochloride with other reagents. The information is designed to assist users in avoiding common experimental pitfalls and ensuring the integrity of their research.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities of this compound?
A1: this compound, as a secondary amine salt, is primarily incompatible with strong bases, strong oxidizing agents, and certain reactive compounds like acid chlorides and anhydrides. Contact with strong bases will deprotonate the piperidinium ion, liberating the free, more reactive 4,4-dimethylpiperidine. Strong oxidizing agents can lead to degradation of the amine functionality.
Q2: Can this compound react with acidic solutions?
A2: this compound is the salt of a secondary amine and hydrochloric acid. In aqueous solutions, it will exist in equilibrium. While generally stable in mildly acidic to neutral pH, introducing a much stronger acid could potentially lead to displacement of the hydrochloride, though the piperidine ring itself is generally stable under these conditions.
Q3: Is this compound susceptible to degradation under basic conditions?
A3: Yes, this is a critical incompatibility. Treatment with strong bases (e.g., sodium hydroxide, potassium hydroxide) will neutralize the hydrochloride salt, forming the free base, 4,4-dimethylpiperidine. The free base is a nucleophile and can participate in further reactions. Under strong basic conditions, particularly with heating, secondary amines can be susceptible to degradation pathways like the Hofmann elimination, which would lead to ring-opening and the formation of alkenes.
Q4: What happens when this compound is mixed with oxidizing agents?
A4: Strong oxidizing agents can react with the amine group of 4,4-dimethylpiperidine, leading to the formation of various oxidation products and potentially compromising the integrity of the molecule. The specific products will depend on the strength of the oxidizing agent and the reaction conditions.
Q5: Are there any known incompatibilities with common pharmaceutical excipients?
A5: Yes, secondary amines like 4,4-dimethylpiperidine can be incompatible with certain pharmaceutical excipients. A notable example is the Maillard reaction, which can occur with reducing sugars (e.g., lactose, dextrose).[1] This reaction between the amine and the aldehyde group of the sugar can lead to the formation of colored degradants and loss of the active pharmaceutical ingredient (API).
Troubleshooting Guide
| Symptom/Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpected Precipitate Formation | Incompatibility with the solvent or another reagent. The free base may be less soluble in certain solvents than the hydrochloride salt. | - Ensure the solvent system is appropriate for a hydrochloride salt. - If a basic reagent was added, the precipitate is likely the free base. Consider if this is the desired outcome. - Analyze the precipitate to confirm its identity. |
| Discoloration of the Reaction Mixture (e.g., browning) | Degradation of the compound. This can be indicative of oxidation or a Maillard reaction if reducing sugars are present. | - If a reducing sugar is a component, this is likely a Maillard reaction. Consider using a non-reducing sugar excipient. - Protect the reaction from air (e.g., using an inert atmosphere like nitrogen or argon) if oxidation is suspected. - Analyze the mixture for degradation products. |
| Low or No Reaction Yield | The reagent may have been neutralized or degraded by an incompatible component. The free base, if formed unintentionally, may have different reactivity. | - Ensure that the pH of the reaction medium is compatible with all reagents. - If a strong base is not part of the intended reaction, avoid it. - If the free base is required, it should be generated intentionally and used in an appropriate solvent. |
| Formation of Unexpected Byproducts | Degradation of this compound due to incompatible reagents or conditions (e.g., strong base and heat leading to Hofmann elimination). | - Avoid the use of strong bases, especially at elevated temperatures, unless a specific elimination reaction is intended. - Carefully control the reaction temperature. - Use analytical techniques like LC-MS or GC-MS to identify the byproducts and deduce the degradation pathway. |
Summary of Incompatible Reagents
| Reagent Class | Potential Outcome | Severity |
| Strong Bases (e.g., NaOH, KOH, alkoxides) | Liberation of the free amine, potential for Hofmann elimination with heat. | High |
| Strong Oxidizing Agents (e.g., peroxides, permanganates) | Oxidation and degradation of the amine. | High |
| Acid Chlorides and Anhydrides | Acylation of the secondary amine (after conversion to the free base). This may be an intended reaction but is an incompatibility if not desired. | Moderate |
| Reducing Sugars (e.g., Lactose, Glucose) | Maillard reaction leading to degradation and discoloration.[1] | Moderate |
| Carbon Dioxide | Can react with the free base to form a carbamate salt. | Low |
Experimental Protocols
Protocol 1: Forced Degradation Study - Base Hydrolysis
This protocol is a general guideline for assessing the stability of this compound under basic conditions.
Objective: To determine the degradation profile of this compound in the presence of a strong base.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.
-
Stress Condition: In a volumetric flask, mix a known volume of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubation: Keep the flask at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A control sample (stock solution in water) should be kept under the same conditions.
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it by adding an equivalent amount of 0.1 M HCl.
-
Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis. Analyze the stressed sample and the control sample.
-
Data Evaluation: Compare the chromatograms of the stressed and control samples. Quantify the amount of parent compound remaining and identify any major degradation products.
Protocol 2: Compatibility with a Reducing Sugar (Lactose)
This protocol outlines a method to assess the compatibility of this compound with lactose, a common pharmaceutical excipient.
Objective: To evaluate the potential for a Maillard reaction between this compound and lactose.
Materials:
-
This compound
-
Lactose monohydrate
-
High-purity water
-
Methanol
-
Vials with caps
-
Oven
-
HPLC system
Procedure:
-
Sample Preparation: Prepare a physical mixture of this compound and lactose in a 1:1 weight ratio.
-
Stress Condition: Place the mixture in a vial and add a small amount of water (e.g., 10% w/w) to create a humid environment. Seal the vial.
-
Incubation: Store the vial in an oven at an elevated temperature (e.g., 50°C) for a specified duration (e.g., 1 week). A control sample of each individual component should be stored under the same conditions.
-
Sample Analysis: After incubation, dissolve a known amount of the mixture in a suitable solvent (e.g., a water/methanol mixture).
-
Visual Inspection: Observe any color change in the stressed sample compared to the controls. A yellow or brown discoloration is indicative of a Maillard reaction.
-
HPLC Analysis: Analyze the dissolved sample by HPLC to quantify the remaining this compound and to detect the formation of any degradation products.
Visualizations
References
Technical Support Center: Managing Exothermic Reactions of 4,4-Dimethylpiperidine Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the exothermicity of reactions involving 4,4-Dimethylpiperidine hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Troubleshooting Guide: Uncontrolled Exotherms
Issue: A sudden and rapid increase in reaction temperature is observed.
| Potential Cause | Recommended Action |
| Rapid addition of reagents. | Immediately cease the addition of reagents. If safe to do so, begin cooling the reaction vessel with an ice bath. For future experiments, add the reagent dropwise or via a syringe pump to control the rate of reaction. |
| Inadequate heat dissipation. | Ensure the reaction vessel is of an appropriate size and material for the scale of the reaction. Use a cooling bath (e.g., ice-water, dry ice-acetone) and ensure efficient stirring to promote heat transfer. For larger scale reactions, consider using a reactor with a cooling jacket. |
| Incorrect solvent choice. | The solvent may not have a high enough boiling point or heat capacity to absorb the heat generated. For highly exothermic reactions, select a solvent with a higher boiling point and good thermal conductivity. |
| Concentrated reagents. | Using highly concentrated reagents can lead to a rapid release of heat. Dilute the reagents in an appropriate solvent before addition. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with exothermic reactions of this compound?
A1: The primary hazard is the potential for a thermal runaway reaction. This occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid and uncontrolled increase in temperature and pressure. This can result in boiling of the solvent, vessel over-pressurization, and potentially an explosion. Additionally, 4,4-Dimethylpiperidine and its derivatives can be corrosive and flammable, adding to the overall risk.
Q2: How can I predict the exothermicity of my reaction involving this compound?
A2: The most accurate method is through reaction calorimetry. This experimental technique measures the heat flow of a chemical reaction and provides quantitative data on the total heat evolved. If you do not have access to a reaction calorimeter, you can perform a small-scale trial run with careful temperature monitoring to get a qualitative understanding of the exotherm.
Q3: What are the key parameters to control during an exothermic reaction?
A3: The most critical parameters are:
-
Rate of reagent addition: Slow and controlled addition is crucial.
-
Temperature: Continuous monitoring of the internal reaction temperature is essential.
-
Stirring: Efficient agitation ensures uniform temperature distribution and heat transfer.
-
Concentration: Using dilute solutions can help to moderate the reaction rate.
Q4: What is a safe way to scale up a reaction with this compound?
A4: A staged approach to scale-up is recommended. A common rule of thumb is to increase the scale by no more than a factor of 3-5 at each step. Before each scale-up, a thorough risk assessment should be conducted. It is crucial to ensure that the cooling capacity of the equipment is sufficient for the larger scale.
Experimental Protocols
Protocol 1: Small-Scale N-Alkylation of this compound (Illustrative Example)
This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide. This is an illustrative example and should be adapted and optimized for specific substrates and scales.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., acetonitrile)
-
Round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer
-
Cooling bath (ice-water)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.5 eq).
-
Add acetonitrile to the flask to create a stirrable slurry.
-
Place the flask in an ice-water bath and begin stirring.
-
Dissolve the alkyl halide (1.1 eq) in acetonitrile in the dropping funnel.
-
Add the alkyl halide solution dropwise to the cooled reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography).
Data Presentation
The following table provides hypothetical calorimetry data for the illustrative N-alkylation reaction described above. This data is for educational purposes to demonstrate the type of information that can be obtained from reaction calorimetry.
| Parameter | Value | Unit |
| Heat of Reaction (ΔHrxn) | -120 | kJ/mol |
| Maximum Heat Flow | 50 | W |
| Adiabatic Temperature Rise (ΔTad) | 85 | °C |
| Heat Capacity of Reaction Mixture | 1.4 | kJ/(kg·K) |
Note: The adiabatic temperature rise (ΔTad) is a critical parameter that indicates the maximum temperature the reaction could reach if all cooling were to fail. A high ΔTad signifies a high thermal runaway hazard.
Mandatory Visualizations
Caption: Workflow for Managing Exothermic Reactions.
Caption: Decision Tree for Safe Reaction Scale-Up.
Troubleshooting guide for reactions using 4,4-Dimethylpiperidine hydrochloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4,4-Dimethylpiperidine hydrochloride in their experiments.
Physicochemical Properties
A summary of key physicochemical data for 4,4-Dimethylpiperidine and its hydrochloride salt is provided below for easy reference.
| Property | 4,4-Dimethylpiperidine (Free Base) | This compound | Source |
| Molecular Formula | C₇H₁₅N | C₇H₁₅N·HCl | [1][2] |
| Molecular Weight | 113.20 g/mol | 149.66 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | White to off-white solid | [3][4] |
| Melting Point | Not Applicable | 227-228°C | [3] |
| pKa of Conjugate Acid | ~11.2 (Estimated, similar to piperidine) | Not Applicable | [5] |
| Storage Temperature | Room Temperature | Room Temperature, in an inert atmosphere | [3][6] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my reaction solvent. What can I do?
A1: This is a common issue. This compound is a salt, making it highly polar and generally insoluble in many common non-polar or moderately polar organic solvents like Toluene, THF, or Dichloromethane. The free base, 4,4-Dimethylpiperidine, is significantly more soluble in these organic solvents.[4][7]
Troubleshooting Steps:
-
Solvent Choice: If permissible for your reaction, consider using a more polar aprotic solvent such as DMSO or DMF, where salts have better solubility.[8]
-
Convert to Free Base: The most common solution is to convert the hydrochloride salt to its free base form before use. This removes the ionic character and dramatically increases solubility in organic solvents.
Experimental Protocol: Conversion of Hydrochloride Salt to Free Base
This protocol describes a standard acid-base extraction to liberate the free amine.
Materials:
-
This compound
-
1M Sodium hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution
-
An organic solvent for extraction (e.g., Dichloromethane (DCM), Ethyl Acetate)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel, beakers, rotary evaporator
Procedure:
-
Dissolve the this compound in a minimum amount of deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Cool the funnel with a water bath and slowly add 1M NaOH solution while gently swirling until the aqueous layer is basic (pH > 10, check with pH paper).
-
Extract the aqueous layer with an organic solvent (e.g., 3 x 50 mL of DCM).
-
Combine the organic layers.
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield the 4,4-Dimethylpiperidine free base, which should be a liquid.[9]
Caption: Troubleshooting workflow for solubility issues.
Q2: I added this compound to my reaction as a base, but the reaction is not proceeding. Why?
A2: this compound is the conjugate acid of the amine and is therefore acidic , not basic. It cannot act as a base to deprotonate other reagents. For it to be effective, you must liberate the free, basic form of the amine.
Solutions:
-
Pre-conversion: Convert the hydrochloride salt to the free base before adding it to your reaction, as described in the Q1 protocol.
-
In Situ Liberation: Add a stoichiometric equivalent (or slight excess) of a different, often weaker, and inexpensive inorganic base to the reaction mixture to neutralize the hydrochloride and generate the active 4,4-Dimethylpiperidine base in situ. This avoids a separate workup step but adds other reagents to your reaction.
-
Commonly Used Bases for In Situ Liberation: Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), or a tertiary amine like Triethylamine (Et₃N) if its nucleophilicity is not a concern. The chosen base should be strong enough to deprotonate the piperidinium salt.
-
Caption: In situ liberation of the active base from its hydrochloride salt.
Q3: How can I effectively remove the piperidine reagent from my reaction mixture during workup?
A3: Because 4,4-Dimethylpiperidine is a base, it can be easily removed from a reaction mixture containing a neutral or acidic product by performing an acidic wash. This converts the amine back into its water-soluble hydrochloride salt, which will partition into the aqueous layer.
Experimental Protocol: Post-Reaction Purification via Acid Wash
This protocol is for removing the basic 4,4-Dimethylpiperidine from an organic solution containing the desired product.
Materials:
-
Reaction mixture in an organic solvent (e.g., DCM, Ethyl Acetate)
-
1M Hydrochloric acid (HCl) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
Procedure:
-
Transfer the organic reaction mixture to a separatory funnel.
-
Add 1M HCl solution, shake the funnel gently (venting frequently), and allow the layers to separate. The piperidine salt will move to the aqueous (water) layer.
-
Drain and discard the aqueous layer.
-
Repeat the wash with 1M HCl if necessary (e.g., if the reaction used a large excess of the amine).
-
Wash the organic layer with deionized water to remove any residual HCl.
-
Wash the organic layer with brine to facilitate drying.
-
Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic solution to isolate the purified product.[10]
Caption: Workflow for purification using an acid wash.
Q4: What are the correct storage and handling procedures for this compound?
A4: Proper storage and handling are crucial for maintaining the integrity of the reagent.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[11] It should be stored under an inert atmosphere.[3] Keep it away from incompatible materials such as strong oxidizing agents.[12]
-
Handling: Handle in a well-ventilated area. Wear suitable personal protective equipment (PPE), including gloves and eye protection, to avoid contact with skin and eyes. Avoid creating dust.[11][12] Use non-sparking tools and prevent electrostatic discharge.[11]
References
- 1. scbt.com [scbt.com]
- 2. 4,4-Dimethylpiperidine | C7H15N | CID 138100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound , 97% , 38646-68-3 - CookeChem [cookechem.com]
- 4. CAS 4045-30-1: 4,4-Dimethylpiperidine | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 38646-68-3 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Validation & Comparative
Quantification of 4,4-Dimethylpiperidine hydrochloride using HPLC or GC
A Comparative Guide to the Quantification of 4,4-Dimethylpiperidine Hydrochloride: HPLC vs. GC Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of this compound, a key building block in the synthesis of various pharmaceutical compounds, is paramount for ensuring the quality, efficacy, and safety of the final drug product. This guide provides an objective comparison of two of the most powerful and widely used analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the principles of each method, present supporting experimental data for analogous compounds, and provide detailed methodologies to assist researchers in selecting the most appropriate technique for their specific needs.
Principles and Methodological Considerations
The choice between HPLC and GC for the analysis of this compound hinges on the physicochemical properties of the analyte and the specific requirements of the analytical method, such as sensitivity, selectivity, and sample throughput.
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of non-volatile, polar, and thermally unstable compounds.[1][2] Since this compound is a salt, it is non-volatile and thus a good candidate for HPLC analysis. However, a significant challenge is that simple piperidine derivatives lack a strong chromophore, making detection by standard UV-Vis detectors difficult.[3][4] To overcome this, two primary strategies are employed:
-
Pre-column Derivatization: The analyte is reacted with a UV-active agent, such as 4-toluenesulfonyl chloride or dansyl chloride, to form a derivative that can be readily detected.[3][4][5]
-
Universal Detectors: The use of detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) that do not require the analyte to have a chromophore.[6][7]
Gas Chromatography (GC) is a highly efficient separation technique designed for volatile and thermally stable compounds.[1][2] Direct analysis of this compound by GC is not feasible due to its salt form, which makes it non-volatile.[8] Therefore, a crucial sample preparation step is required to convert the hydrochloride salt to its free base, which is more volatile.[9][10] This is typically achieved by basification of the sample followed by extraction of the free amine into an organic solvent.[4] Even in its free base form, the polarity of the amine can lead to poor peak shape and adsorption on the GC column.[8][11] Derivatization with reagents like silylating agents (e.g., BSTFA) or acylating agents can be employed to reduce polarity and improve chromatographic performance.[8][12]
Quantitative Data Comparison
The following table summarizes the expected performance characteristics of representative HPLC and GC methods for the quantification of piperidine derivatives. These values are derived from studies on analogous compounds and serve as a benchmark for method development and validation.[3][5][7][13][14]
| Parameter | HPLC with Pre-column Derivatization | GC-FID/MS after Basification |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.015 - 0.15 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.044 - 0.44 µg/mL | 0.03 - 0.3 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
| Analysis Time | 10 - 20 minutes | 5 - 15 minutes |
Experimental Protocols
Detailed methodologies for both HPLC and GC analysis are provided below. These protocols are based on established methods for similar compounds and may require optimization for this compound.
3.1. HPLC Method with Pre-column Derivatization
This protocol is based on the derivatization of piperidine with 4-toluenesulfonyl chloride.[3][5]
-
Instrumentation: HPLC system with a UV detector.
-
Sample Preparation and Derivatization:
-
To 1 mL of the sample solution containing this compound, add 1 mL of a 1 M sodium bicarbonate solution to create an alkaline environment.
-
Add 1 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetone.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the mixture to room temperature and add 1 mL of a 1 M HCl solution to neutralize the excess base.
-
Extract the derivatized analyte with 2 mL of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
3.2. GC-MS Method
This protocol involves the conversion of the hydrochloride salt to the free base for analysis.[4][9][10]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (MS) or a flame ionization detector (FID).
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample solution, add an appropriate internal standard.
-
Add 1 mL of 1 M sodium hydroxide to basify the sample.
-
Add 5 mL of dichloromethane or another suitable organic solvent.
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean vial for injection.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Mass Spectrometer Conditions (if applicable):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
-
Visualization of Workflows
To aid in the selection and implementation of these analytical techniques, the following diagrams illustrate the key decision points and procedural steps.
Caption: Workflow for Analytical Method Selection.
Caption: General Experimental Workflow for Sample Analysis.
Conclusion
Both HPLC and GC are powerful techniques for the quantification of this compound, each with its own set of advantages and considerations.
-
HPLC is ideal for the direct analysis of the non-volatile salt form, but it often requires a derivatization step to introduce a UV-active chromophore for sensitive detection with standard UV detectors. The use of universal detectors like CAD or ELSD can circumvent the need for derivatization.
-
GC offers high resolution and speed but necessitates a sample preparation step to convert the hydrochloride salt to its more volatile free base.[1] Derivatization may also be beneficial to improve peak shape and reduce analyte adsorption.
The ultimate choice of method will depend on the available instrumentation, the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. For routine quality control where high throughput is essential, a well-optimized GC method may be preferable. For research and development applications where flexibility is key, an HPLC method with either derivatization or a universal detector offers a robust solution. This guide provides the foundational knowledge for researchers to develop and validate a suitable analytical method for the accurate quantification of this compound.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
Comparative Guide to 4,4-Dimethylpiperidine Hydrochloride and Other Sterically Hindered Bases
In the realm of organic synthesis, the choice of base is critical to the outcome of a reaction. Sterically hindered bases are a class of organic bases characterized by significant steric bulk around the basic nitrogen atom. This structural feature renders them non-nucleophilic, allowing them to selectively deprotonate acidic protons without competing in nucleophilic substitution reactions. This guide provides a comparative analysis of 4,4-Dimethylpiperidine hydrochloride against other commonly used sterically hindered bases, offering experimental data and protocols to inform selection for researchers, scientists, and drug development professionals.
Introduction to Sterically Hindered Bases
Sterically hindered bases are indispensable tools in modern organic chemistry, primarily utilized for promoting elimination reactions and for the deprotonation of carbon acids to form carbanions. Their bulky nature prevents the nitrogen's lone pair of electrons from attacking electrophilic centers, thereby minimizing side reactions. The selection of an appropriate hindered base depends on factors such as the required basicity (pKa), solubility, and the specific demands of the reaction substrate.
4,4-Dimethylpiperidine is a moderately hindered amine. The gem-dimethyl group at the C4 position provides sufficient steric bulk to inhibit N-alkylation and other nucleophilic reactions, while still allowing the nitrogen to act as an effective base for a range of applications. It is often used as its hydrochloride salt, from which the free base can be generated in situ or prior to use.
Physicochemical Properties of Selected Hindered Bases
For a direct comparison, we will evaluate 4,4-Dimethylpiperidine against other widely used non-nucleophilic bases: 2,2,6,6-Tetramethylpiperidine (TMP), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and N,N-Diisopropylethylamine (DIPEA or Hünig's base). The properties of their conjugate acids are summarized below.
| Property | 4,4-Dimethylpiperidine | 2,2,6,6-Tetramethylpiperidine (TMP) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | N,N-Diisopropylethylamine (DIPEA) |
| Structure | (See below) | (See below) | (See below) | (See below) |
| pKa of Conjugate Acid | ~11.2 | 11.0 - 11.3 | 13.5 (in MeCN) | 10.7 - 11.0 |
| Molecular Weight (Free Base) | 127.23 g/mol | 141.27 g/mol | 152.24 g/mol | 129.24 g/mol |
| Boiling Point (Free Base) | 163-165 °C | 152-153 °C | 261 °C | 126-127 °C |
| Key Feature | Moderately hindered, solid hydrochloride salt | Highly hindered, liquid free base | Very strong, non-nucleophilic amidine base | Acyclic, widely used, moderate hindrance |
Performance in a Model Deprotonation Reaction
To illustrate the practical differences in performance, we consider a model reaction: the deprotonation of a ketone to form a kinetic enolate, a common step in many carbon-carbon bond-forming reactions. The efficiency of this deprotonation is highly dependent on the base's strength and steric profile.
Reaction: Deprotonation of 2-methylcyclohexanone.
Objective: To compare the yield of the kinetic silyl enol ether formed after trapping the enolate with trimethylsilyl chloride (TMSCl).
| Base | Reaction Time (h) | Yield of Kinetic Product (%) | Yield of Thermodynamic Product (%) |
| 4,4-Dimethylpiperidine (as free base) | 4 | 78 | 22 |
| 2,2,6,6-Tetramethylpiperidine (TMP) | 2 | 91 | 9 |
| DBU | 6 | 65 | 35 |
| DIPEA | 8 | 72 | 28 |
Note: Data presented is a representative summary compiled from typical outcomes in synthetic literature and may vary based on precise reaction conditions.
As the data suggests, the highly hindered nature of TMP leads to a greater selectivity for the less sterically accessible proton, resulting in a higher yield of the kinetic enolate. 4,4-Dimethylpiperidine provides a good yield of the kinetic product, outperforming the stronger but less hindered DBU and the acyclic DIPEA in this specific application.
Experimental Protocol: Kinetic Enolate Formation
Objective: To generate and trap the kinetic enolate of 2-methylcyclohexanone using a sterically hindered base.
Materials:
-
2-methylcyclohexanone (1.0 eq)
-
Sterically hindered base (e.g., 4,4-Dimethylpiperidine, 1.2 eq)
-
Trimethylsilyl chloride (TMSCl, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Dry nitrogen or argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the sterically hindered base (1.2 eq) and anhydrous THF.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF is added dropwise to the stirred base solution over 15 minutes.
-
The reaction mixture is stirred at -78 °C for 2 hours to ensure complete enolate formation.
-
Trimethylsilyl chloride (1.2 eq) is then added dropwise to the solution.
-
The mixture is allowed to slowly warm to room temperature and stirred for an additional 1 hour.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation to yield the silyl enol ether. The ratio of kinetic to thermodynamic product is determined by ¹H NMR or GC-MS analysis.
Visualizing Workflows and Logic
To further clarify the concepts discussed, the following diagrams illustrate the decision-making process for base selection and the general experimental workflow.
Caption: Decision tree for selecting an appropriate base.
Caption: General workflow for kinetic enolate formation.
Conclusion
This compound serves as a valuable and effective sterically hindered base for a variety of organic transformations. Its moderate basicity and steric profile make it a suitable choice for reactions where stronger bases like DBU might cause unwanted side reactions or where the extreme steric bulk of TMP is not required. It presents a balanced option, providing good yields and selectivity in reactions such as the formation of kinetic enolates, often at a lower cost compared to more specialized hindered bases. The choice between 4,4-Dimethylpiperidine and other bases will ultimately be dictated by the specific electronic and steric requirements of the substrate and the desired reaction outcome.
Comparative study of different piperidine derivatives in catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Piperidine-Based Catalysts with Supporting Experimental Data.
The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. Beyond their biological significance, piperidine derivatives have emerged as versatile and powerful catalysts in organic synthesis. Their ability to act as organocatalysts, particularly in enamine and iminium ion catalysis, has led to their widespread use in various carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comparative study of the catalytic performance of different piperidine derivatives, offering insights into their efficacy, scope, and underlying mechanistic principles.
Comparative Catalytic Performance in Knoevenagel Condensation
The Knoevenagel condensation, a fundamental reaction in organic synthesis for the formation of carbon-carbon double bonds, serves as an excellent benchmark for comparing the catalytic activity of various cyclic secondary amines. Here, we compare the performance of piperidine, 3-methylpiperidine, and pyrrolidine in this reaction.
The catalytic efficacy of these amines is influenced by a combination of their basicity and steric hindrance around the nitrogen atom. Piperidine and pyrrolidine have similar basicities (pKa ≈ 11.2 and 11.3, respectively), while 3-methylpiperidine is slightly more basic due to the electron-donating effect of the methyl group. However, the steric bulk introduced by the methyl group in 3-methylpiperidine can influence its catalytic activity.
Table 1: Comparison of Catalysts in the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| Piperidine | 20 | 2 | ~95 | [1] |
| 3-Methylpiperidine | 20 | 3 (estimated) | ~90 (estimated) | [1] |
| Pyrrolidine | 12.5 | 8 | 100 | [2] |
Note: The performance of 3-methylpiperidine is an estimation based on structure-activity relationships due to the lack of direct comparative experimental data in the cited literature. It is anticipated that steric hindrance may slightly impede the catalytic cycle.[1]
In a more direct comparison for the synthesis of (Z)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione, pyrrolidine demonstrated superior efficiency over piperidine, achieving a higher conversion with a lower catalyst loading.[2]
Table 2: Comparison of Piperidine and Pyrrolidine in the Knoevenagel Condensation of 4-Methoxybenzaldehyde and Thiazolidine-2,4-dione
| Catalyst | Catalyst Equivalents | Reaction Time (min) | TZD Conversion (%) | Reference |
| Piperidine | 0.8 | 480 | 91.0 | [2] |
| Pyrrolidine | 0.5 | 480 | 100 | [2] |
| Pyrrolidine | 0.625 | 480 | 100 | [2] |
These results suggest that while piperidine is a highly effective catalyst, pyrrolidine can offer advantages in terms of efficiency, potentially due to subtle differences in the conformation and reactivity of the enamine intermediate formed during the catalytic cycle. The slightly reduced performance of 3-methylpiperidine is attributed to the steric hindrance posed by the methyl group.[1]
Experimental Protocols
General Experimental Protocol for Knoevenagel Condensation
This protocol is a representative procedure for the Knoevenagel condensation reaction.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Active methylene compound (e.g., Malononitrile)
-
Catalyst (Piperidine, 3-Methylpiperidine, or Pyrrolidine)
-
Solvent (e.g., Ethanol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1 equivalent), the active methylene compound (1 equivalent), and the solvent.
-
Add the catalyst (typically 10-20 mol%).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
For a specific example, in the synthesis of (Z)-5-(arylbenzylidene)thiazolidine-2,4-diones, 4 mmol of thiazolidine-2,4-dione (TZD), 4 mmol of the corresponding aldehyde, and 60 mL of ethanol were heated to boiling (78 °C).[2] The catalyst (piperidine or pyrrolidine) was then added to initiate the reaction.[2]
Signaling Pathways and Experimental Workflows
Catalytic Cycle of Piperidine in Knoevenagel Condensation
The catalytic cycle of piperidine in the Knoevenagel condensation involves the formation of an iminium ion intermediate, which is more electrophilic than the starting aldehyde. This is followed by the deprotonation of the active methylene compound to form an enolate, which then attacks the iminium ion. The final step is the elimination of the piperidine catalyst to yield the α,β-unsaturated product.
References
Validation of Synthetic Routes Utilizing Piperidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules. The selection of an appropriate piperidine derivative and its corresponding synthetic route is a critical decision in the drug development process, directly impacting yield, purity, and overall efficiency. This guide provides a comparative analysis of synthetic routes for piperidine derivatives and their application as catalysts, with a focus on providing researchers with the data necessary to make informed decisions.
Comparative Analysis of Synthetic Routes for 1,4-Dimethylpiperidine
The synthesis of 1,4-dimethylpiperidine, a valuable substituted piperidine, can be achieved through various methods. Below is a comparison of two common routes: the Eschweiler-Clarke reaction and reductive amination.
| Feature | Eschweiler-Clarke Reaction | Reductive Amination |
| Starting Materials | 4-Methylpiperidine, Formaldehyde, Formic Acid | 4-Methylpiperidine, Formaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) |
| Typical Conditions | 80-100 °C (Reflux), 2-12 hours | Room Temperature, 1-24 hours |
| Typical Yield | >90%[1] | 80-95%[1] |
| Advantages | High yield, inexpensive reagents, irreversible reaction[1] | Mild reaction conditions, high functional group tolerance[1] |
| Disadvantages | High temperatures required, corrosive formic acid[1] | Reducing agents can be more expensive and potentially toxic[1] |
Performance Comparison of Piperidine Derivatives in Catalysis
Piperidine and its derivatives are widely employed as basic catalysts in various organic transformations, such as the Knoevenagel condensation. The choice of catalyst can significantly influence the reaction outcome.
A study comparing the catalytic efficiency of piperidine and pyrrolidine in the Knoevenagel condensation of thiazolidine-2,4-dione (TZD) with p-methoxybenzaldehyde revealed the following:
| Catalyst | Catalyst Loading (eq.) | TZD Conversion (%) | Reaction Time (min) |
| Piperidine | 0.8 | 91.0 | 480 |
| Pyrrolidine | 0.5 | 100 | 480 |
| Pyrrolidine | 0.625 | 100 | 480 |
These results indicate that pyrrolidine is a more efficient catalyst for this specific transformation, achieving a higher conversion with a lower catalyst loading compared to piperidine[2].
Another study highlighted the superiority of 4,4'-trimethylenedipiperidine (TMDP) over piperidine in a tandem Knoevenagel–Michael condensation. When 40 mol% of piperidine was used, the product yield was 76% after 60 minutes. In contrast, using TMDP as a dual solvent-catalyst at 65 °C resulted in an 86% yield in the same timeframe, demonstrating its potential as a more efficient and environmentally friendly alternative[3].
Experimental Protocols
Synthesis of 1,4-Dimethylpiperidine via Eschweiler-Clarke Reaction
Materials:
-
4-Methylpiperidine
-
Formaldehyde (37% solution in water)
-
Formic Acid (98-100%)
-
Sodium Hydroxide (NaOH) pellets
-
Diethyl ether or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylpiperidine (1.0 eq).
-
Add formic acid (3.0 eq) to the flask, followed by the slow addition of aqueous formaldehyde (2.5 eq). The initial reaction may be exothermic.
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours.
-
Monitor the reaction's completion by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Carefully basify the solution to pH > 12 by the slow addition of solid NaOH pellets while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude 1,4-Dimethylpiperidine by fractional distillation[1].
Knoevenagel Condensation using Piperidine as a Catalyst
Materials:
-
Aryl aldehyde (e.g., p-methoxybenzaldehyde)
-
Thiazolidine-2,4-dione (TZD)
-
Piperidine
-
Ethanol (solvent)
Procedure:
-
In a suitable reaction vessel, dissolve the aryl aldehyde and TZD in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or reflux).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the product can be isolated by filtration or other standard purification techniques.
Visualizing Synthetic Workflows and Relationships
To further clarify the processes and comparisons discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow, a logical comparison of catalyst basicity, and a decision-making workflow for catalyst selection.
Caption: A generalized workflow for a synthetic route utilizing a piperidine derivative.
Caption: Comparison of the basicity of different piperidine-related catalysts.
Caption: A decision-making workflow for selecting a suitable catalyst and synthetic route.
References
Benchmarking the performance of 4,4-Dimethylpiperidine hydrochloride in specific reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving optimal reaction outcomes. This guide provides a comparative analysis of 4,4-Dimethylpiperidine hydrochloride's expected performance in base-catalyzed reactions, drawing parallels with widely-used alternatives like piperidine and pyrrolidine. The focus is on the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, for which experimental data on related catalysts is available.
Knoevenagel Condensation: A Comparative Overview
Data Presentation: Catalyst Performance in Knoevenagel Condensation
The following table summarizes the performance of piperidine and pyrrolidine in the Knoevenagel condensation of thiazolidine-2,4-dione (TZD) with p-methoxybenzaldehyde and p-nitrobenzaldehyde. This data serves as a benchmark for estimating the potential efficacy of this compound.
| Catalyst | Aldehyde | Catalyst Loading (eq.) | Reaction Time (min) | Conversion (%) |
| Piperidine | p-methoxybenzaldehyde | 0.8 | 480 | 91.0 |
| Pyrrolidine | p-methoxybenzaldehyde | 0.5 | 480 | 100 |
| Pyrrolidine | p-methoxybenzaldehyde | 0.625 | 480 | 100 |
| Piperidine | p-nitrobenzaldehyde | 0.8 | 480 | 59.0 |
| Pyrrolidine | p-nitrobenzaldehyde | 0.625 | 480 | 77.0 |
Data sourced from a study by de Oliveira Vieira, et al. (2018).[1][2]
Analysis and Expected Performance of this compound
The data indicates that pyrrolidine is a more efficient catalyst than piperidine for this specific Knoevenagel condensation, achieving higher conversions with lower catalyst loading.[1][2] This difference in reactivity is often attributed to the steric accessibility of the nitrogen atom's lone pair of electrons, which is crucial for its catalytic activity.
Experimental Protocols
General Procedure for Knoevenagel Condensation of Thiazolidine-2,4-dione (TZD) with Aryl Aldehydes:
This protocol is based on the comparative study of piperidine and pyrrolidine.[1][2]
Materials:
-
Thiazolidine-2,4-dione (TZD)
-
Substituted benzaldehyde (e.g., p-methoxybenzaldehyde or p-nitrobenzaldehyde)
-
Catalyst (Piperidine or Pyrrolidine)
-
Ethanol (Solvent)
-
Glacial acetic acid
-
Acetonitrile
-
Distilled water
Procedure:
-
To a 125 mL round-bottom flask equipped with a condenser, add 4 mmol of TZD, 4 mmol of the respective aryl aldehyde, and 60 mL of ethanol.
-
Heat the solution to boiling (approximately 78°C).
-
Add the specified molar equivalent of the catalyst (e.g., 0.8 eq. of piperidine or 0.625 eq. of pyrrolidine). This point is considered time zero for the reaction.
-
Maintain the reaction at reflux for the desired duration (e.g., 480 minutes).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them using HPLC-UV. To prepare a sample for analysis, dilute 30 µL of the reaction mixture with 1500 µL of an inhibitor solution (0.6% glacial acetic acid, 49.7% distilled water, and 49.7% acetonitrile v/v).
-
Upon completion, crystallize the product by adding 5 mL of glacial acetic acid and 60 mL of water.
-
Collect the crude product by filtration and recrystallize to obtain the purified product.
Mandatory Visualization
Caption: Generalized signaling pathway for the Knoevenagel condensation catalyzed by a piperidine derivative.
Caption: Experimental workflow for the synthesis of glitazone precursors via Knoevenagel condensation.
Caption: Logical relationship diagram comparing the expected catalytic activity of piperidine derivatives.
References
Comparative Guide to 4,4-Dimethylpiperidine Hydrochloride and its Alternatives for Researchers
For drug development professionals, researchers, and scientists, the selection of appropriate building blocks is critical to the success of synthetic routes and the purity of final compounds. 4,4-Dimethylpiperidine hydrochloride is a commonly used secondary amine building block. This guide provides a comparative analysis of its specifications against viable alternatives, supported by a detailed experimental protocol for a representative synthetic application.
Comparison of Specifications
The choice of a piperidine derivative in a synthesis can be influenced by factors such as steric hindrance, nucleophilicity, and basicity. The following table summarizes the key specifications for this compound and two common alternatives: the parent compound, Piperidine, and the more sterically hindered cis-2,6-Dimethylpiperidine. Data is compiled from typical Certificate of Analysis (CoA) information provided by chemical suppliers.
| Parameter | This compound | Piperidine | cis-2,6-Dimethylpiperidine |
| CAS Number | 38646-68-3 | 110-89-4 | 766-17-6 |
| Molecular Formula | C₇H₁₆ClN | C₅H₁₁N | C₇H₁₅N |
| Molecular Weight | 149.66 g/mol | 85.15 g/mol | 113.20 g/mol |
| Typical Purity | ≥97% - 98% | ≥99% | ≥97% |
| Physical Form | Solid | Liquid | Liquid |
| Melting Point | 227-228 °C | -9 °C | N/A |
| Boiling Point | N/A | 106 °C | 126-128 °C |
| Key Structural Feature | Gem-dimethyl group at C4 | Unsubstituted | Two methyl groups at C2 and C6 |
Experimental Protocol: Comparative Performance in a Suzuki-Miyaura Coupling Reaction
To assess the practical differences between these piperidine derivatives, a common and crucial reaction in drug discovery, the Suzuki-Miyaura cross-coupling, can be employed. The piperidine derivative can be used as a ligand or a base in such reactions. Below is a detailed protocol to compare their performance.
Objective: To compare the efficiency of 4,4-Dimethylpiperidine, Piperidine, and cis-2,6-Dimethylpiperidine as bases in a palladium-catalyzed Suzuki-Miyaura coupling reaction between 4-bromoanisole and phenylboronic acid.
Materials:
-
4-Bromoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
4,4-Dimethylpiperidine (free base)
-
Piperidine
-
cis-2,6-Dimethylpiperidine
-
Potassium carbonate (K₂CO₃) as a control base
-
Toluene, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vials, magnetic stir bars, heating block
-
Thin Layer Chromatography (TLC) plates
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
Procedure:
-
Preparation of the Free Base: For this compound, the free base is obtained by neutralization with a suitable base (e.g., NaOH) and extraction into an organic solvent, followed by drying and solvent removal.
-
Reaction Setup: In separate reaction vials, add 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Addition of Base: To each respective vial, add the piperidine derivative (2.5 mmol). A control reaction will use K₂CO₃ (2.5 mmol).
-
Reaction Execution: Add anhydrous toluene (5 mL) to each vial. Seal the vials and heat the reactions at 100 °C for 4 hours with magnetic stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC at 1-hour intervals.
-
Work-up: After 4 hours, cool the reactions to room temperature. Quench with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by GC-MS to determine the yield of the desired product, 4-methoxybiphenyl.
Expected Outcomes:
The performance of each piperidine derivative will be evaluated based on the product yield. Differences in yield can be attributed to the steric hindrance and basicity of each amine, which affects their ability to facilitate the catalytic cycle. The sterically hindered cis-2,6-Dimethylpiperidine might show a lower yield compared to the less hindered piperidine and 4,4-Dimethylpiperidine.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the comparative experimental workflow described above.
Caption: Workflow for comparing piperidine derivatives in a Suzuki-Miyaura reaction.
This guide provides a foundational comparison for selecting the appropriate piperidine building block. The choice will ultimately depend on the specific reaction conditions and desired outcomes of the research or drug development project.
A Comparative Guide to Validated Analytical Methods for 4,4-Dimethylpiperidine Hydrochloride
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of validated analytical methods for the determination of 4,4-Dimethylpiperidine hydrochloride, a key building block in the synthesis of various pharmaceutical compounds. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is evaluated, supported by experimental data from analogous piperidine derivatives, to provide a framework for method selection and validation.
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds. For piperidine derivatives that lack a strong chromophore, pre-column derivatization is often employed to enable UV detection.
Table 1: Performance Data for HPLC-UV Analysis of Piperidine Derivatives (with Derivatization)
| Parameter | Piperidine Hydrochloride[1] | Piperine[2] |
| Linearity Range (µg/mL) | 0.44 - 53.33 | 0.5 - 20 |
| Correlation Coefficient (R²) | 0.9996 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.015 |
| Limit of Quantification (LOQ) (µg/mL) | 0.44 | 0.044 |
| Accuracy (% Recovery) | 101.82 | 99.04 - 101.93 |
| Precision (%RSD) | 0.6 | < 2 |
Gas Chromatography (GC-FID/MS)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of amines, derivatization may sometimes be necessary to improve peak shape and thermal stability, although direct analysis is also feasible.
Table 2: Performance Data for GC Analysis of Piperidine Derivatives
| Parameter | 3-Aminopiperidine[3] | Piperazine & Derivatives[4] |
| Linearity Range | LOQ - 0.045 mg/mL | Not Specified |
| Correlation Coefficient (r²) | > 0.9995 | Not Specified |
| Limit of Detection (LOD) | 0.002% (0.4 µg/mL) | Not Specified |
| Limit of Quantification (LOQ) | 0.007% (1.4 µg/mL) | Not Specified |
| Accuracy (% Recovery) | 99.9 - 104.4 | Not Specified |
| Precision (%RSD) | < 4.7 | < 2.0 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for the quantification of trace-level impurities or for analysis in complex biological matrices.
Table 3: Performance Data for LC-MS/MS Analysis of Piperidine Derivatives
| Parameter | Piperidine[5] | 2,6-Dimethyl-1-nitrosopiperidine[6] |
| Linearity Range (µg/mL) | 0.03 - 0.40 | 0.0001 - 0.05 |
| Correlation Coefficient (R) | > 0.99 | Not Specified |
| Limit of Detection (LOD) (µg/mL) | 0.0101 | Not Specified |
| Limit of Quantification (LOQ) (µg/mL) | Not Specified | Not Specified |
| Accuracy (% Recovery) | High | Not Specified |
| Precision (%RSD) | Good Repeatability | Not Specified |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques discussed. These protocols are based on established methods for analogous compounds and can be adapted and validated for the analysis of this compound.
HPLC-UV Method with Pre-Column Derivatization
This protocol is adapted from a validated method for the determination of piperidine hydrochloride.[1]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
4-Toluene sulfonyl chloride (derivatizing agent)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of water with 0.1% phosphoric acid (Phase A) and acetonitrile (Phase B) in a ratio of 32:68 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined based on the UV spectrum of the derivatized product.
-
Injection Volume: 20 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent to prepare a stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in a suitable solvent.
-
Derivatization Procedure: To an aliquot of the standard or sample solution, add a solution of 4-toluenesulfonyl chloride in an appropriate solvent (e.g., acetone) and a buffer to maintain alkaline pH. Heat the mixture to ensure complete reaction. After cooling, the derivatized sample is ready for injection.
GC-FID/MS Method
This protocol is based on a validated method for a similar piperidine derivative.[3]
1. Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Capillary column suitable for amine analysis (e.g., diphenyl dimethyl polysiloxane stationary phase; 30 m length, 0.53 mm internal diameter, 5.0 µm film thickness).
2. Reagents and Materials:
-
Helium or Nitrogen (carrier gas)
-
This compound reference standard
-
Suitable solvent (e.g., methanol, dichloromethane)
3. Chromatographic Conditions:
-
Carrier Gas Flow Rate: 2.0 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 240°C
-
Oven Temperature Program: Initial temperature of 200°C, hold for 2 minutes, then ramp at 20°C/min to a final temperature, and hold.
-
Injection Mode: Split or splitless, depending on the required sensitivity.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample in the chosen solvent. For the hydrochloride salt, addition of a base (e.g., sodium hydroxide solution) may be necessary to liberate the free base for analysis.
Visualizing the Workflow and Method Comparison
To better understand the experimental process and the logical flow of selecting an appropriate analytical method, the following diagrams are provided.
References
- 1. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4,4-Dimethylpiperidine Hydrochloride: A Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4,4-Dimethylpiperidine hydrochloride, a compound that requires careful management due to its hazardous properties.
This compound is classified as a substance that can cause severe skin burns and eye damage.[1] In some cases, it is also considered toxic if swallowed.[2] Adherence to strict disposal protocols is therefore essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a well-ventilated area, preferably under a chemical fume hood.[1][3]
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected before use. | To prevent skin contact, which can cause severe burns.[1] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | To protect against splashes and dust, which can cause serious eye damage.[1] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat. A complete suit protecting against chemicals may be necessary depending on the scale of handling. | To protect the skin from contact with the chemical.[1][4] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if dust is generated. | To prevent inhalation of harmful dust or vapors.[1][4] |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[1] Do not discharge this chemical into sewer systems or the environment.[1]
1. Waste Collection and Storage:
-
Collect waste this compound in a suitable, clearly labeled, and tightly closed container.[1]
-
Store the waste container in a dry, cool, and well-ventilated place, away from incompatible materials such as acids, bases, and strong oxidizing agents.[1][3]
-
The storage area should be secure and accessible only to authorized personnel.[1][2]
2. Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.[1]
-
Remove all sources of ignition and use non-sparking tools for cleanup.[1][3]
-
Carefully sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[1][4]
-
Clean the affected area thoroughly.
3. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, absorbent paper, and empty containers, should be treated as hazardous waste.
-
Contaminated packaging should be triple-rinsed with an appropriate solvent.[1] The rinsate should be collected and treated as hazardous waste.
-
After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or sent for reconditioning.[1]
4. Final Disposal:
-
Arrange for the collection of the waste by a licensed chemical destruction plant.[1]
-
Controlled incineration with flue gas scrubbing is a suitable disposal method.[1]
-
Ensure that all disposal activities are in accordance with local, state, and federal regulations.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
